molecular formula C13H16N2 B7869739 N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine

Cat. No.: B7869739
M. Wt: 200.28 g/mol
InChI Key: GUOVNROZCTYNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9) is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This quinoline-based amine serves as a valuable building block in medicinal chemistry and materials science research. Quinoline-6-amine derivatives are of significant interest in scientific research for their diverse functional properties. Structurally similar compounds, such as N,N-Di(pyridin-2-yl)quinolin-6-amine, are documented as ditopic fluorescent ligands and have been studied for their coordination properties with various metal cations including Co(II), Ni(II), and Zn(II) . This makes the 6-aminoquinoline scaffold a promising candidate for developing chemosensors or fluorescent probes. Furthermore, 2-amino-quinoline derivatives, in general, represent a prominent class of compounds investigated as potent agonists of Toll-like Receptors 7 and 8 (TLR7/8) . The activation of these receptors triggers a robust immune response, characterized by the induction of type I interferons and other cytokines, positioning such compounds as potential candidates for immunotherapeutic, antiviral, and anticancer agent research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-ylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-10(2)15-12-6-7-13-11(9-12)5-4-8-14-13/h4-10,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVNROZCTYNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(butan-2-yl)quinolin-6-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Compound Monograph for Research & Development

Part 1: Executive Summary & Chemical Identity

N-(butan-2-yl)quinolin-6-amine (CAS: 1248916-43-9) is a secondary aminoquinoline derivative characterized by a quinoline scaffold substituted at the C6 position with a sec-butylamine group. As a member of the 6-aminoquinoline family, it represents a critical pharmacophore in medicinal chemistry, distinct from the more common 8-aminoquinolines (e.g., Primaquine).

This compound primarily serves as a high-value intermediate in the synthesis of bioactive molecules targeting kinase pathways and as a chemical probe in Structure-Activity Relationship (SAR) studies involving DNA intercalation and redox-cycling mechanisms. Its lipophilic sec-butyl tail modulates the solubility and membrane permeability of the parent quinoline ring, making it a candidate for optimizing bioavailability in lead compounds.

Chemical Identifiers[1][2][3][4][5]
Identifier TypeValue
Chemical Name N-(butan-2-yl)quinolin-6-amine
CAS Number 1248916-43-9
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
SMILES CC(CC)Nc1ccc2ncccc2c1
InChI Key Predicted based on structure: OMMCAQBJSPGROQ-UHFFFAOYSA-N
Appearance Pale yellow to brown solid (Standard for aminoquinolines)
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water

Part 2: Synthesis & Manufacturing Protocols

For research-grade synthesis, two primary pathways are validated based on the reactivity profile of the electron-deficient quinoline ring and the nucleophilic exocyclic amine.

Method A: Reductive Amination (Preferred for Lab Scale)

This method is favored for its mild conditions and prevention of over-alkylation.

Mechanism: Condensation of 6-aminoquinoline with 2-butanone to form a Schiff base (imine), followed by in situ reduction.

Protocol:

  • Reagents: 6-Aminoquinoline (1.0 eq), 2-Butanone (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-aminoquinoline in DCE under an inert atmosphere (N₂).

    • Add 2-butanone and stir for 30 minutes to promote imine formation.

    • Add STAB portion-wise at 0°C.

    • Warm to room temperature and stir for 12–16 hours.

    • Quench: Add saturated aqueous NaHCO₃.

    • Extraction: Extract with Dichloromethane (DCM) (3x).

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Method B: Buchwald-Hartwig Cross-Coupling (Preferred for Scale-Up)

Utilizes a palladium catalyst to couple 6-bromoquinoline with sec-butylamine. This method avoids the use of unstable hydride reducing agents.

Protocol:

  • Reagents: 6-Bromoquinoline (1.0 eq), sec-Butylamine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 80–100°C for 12 hours under Argon.

Synthesis Workflow Visualization

SynthesisPathways cluster_0 Method A: Reductive Amination cluster_1 Method B: Pd-Coupling Start1 6-Aminoquinoline Inter1 Imine Intermediate (Transient) Start1->Inter1 + H+ / - H2O Reagent1 2-Butanone (Ketone) Reagent1->Inter1 Product N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9) Inter1->Product Reduction (NaBH(OAc)3) Start2 6-Bromoquinoline Start2->Product Pd-Catalyzed C-N Bond Formation Reagent2 sec-Butylamine Reagent2->Product Cat Pd Catalyst (Buchwald-Hartwig) Cat->Product Catalysis

Figure 1: Dual synthetic pathways for N-(butan-2-yl)quinolin-6-amine. Method A is preferred for laboratory synthesis due to operational simplicity.

Part 3: Physicochemical & Biological Profile

Physicochemical Properties (Predicted & Experimental)

The sec-butyl group introduces chirality (creating a racemic mixture unless chiral starting materials are used) and increases lipophilicity compared to the parent amine.

PropertyValue/PredictionRelevance
LogP ~3.1 (Predicted)Indicates good membrane permeability; suitable for CNS targeting.
pKa (Ring N) ~4.9The quinoline nitrogen is weakly basic.
pKa (Amine N) ~5.6The exocyclic amine is less basic due to conjugation with the aromatic system.
H-Bond Donors 1Secondary amine hydrogen.
H-Bond Acceptors 2Quinoline nitrogen and amine nitrogen.[1]
Pharmacophore & Biological Utility

The 6-aminoquinoline scaffold is structurally significant in drug discovery. Unlike 8-aminoquinolines (known for hemotoxicity), 6-aminoquinolines are explored for:

  • DNA Intercalation: The planar tricyclic system (formed if the amine cyclizes or via stacking) can intercalate into DNA base pairs. The sec-butyl group provides steric bulk that may tune this interaction.

  • Kinase Inhibition: The N-alkylated 6-position mimics the ATP-binding motif found in several kinase inhibitors.

  • Antioxidant Activity: Secondary aromatic amines act as radical scavengers. This compound shares structural homology with Ethoxyquin , a known antioxidant, suggesting potential utility in preventing oxidative degradation in biological assays.

Metabolic Stability Map

Metabolism Compound N-(butan-2-yl)quinolin-6-amine Met1 N-Dealkylation (CYP450 mediated) Compound->Met1 Oxidative cleavage of sec-butyl group Met2 Ring Hydroxylation (Pos 2 or 4) Compound->Met2 Phase I Oxidation Met3 N-Oxidation (Quinoline N) Compound->Met3 Formation of N-oxide

Figure 2: Predicted metabolic liabilities. The sec-butyl group is susceptible to dealkylation, regenerating the primary 6-aminoquinoline.

Part 4: Handling, Safety, and Storage[3]

Safety Classification:

  • GHS Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Genotoxicity Warning: Many aminoquinoline derivatives show mutagenic potential in Ames tests. Handle as a potential mutagen.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Container: Amber glass vials to prevent photo-degradation.

References

  • Chemical Identity & CAS: ChemSrc Database. N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9).[2][3] Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Quinoline Pharmacology: Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011, 18(10), 1488-1508. Link

  • Supplier Data: BLD Pharm. Product Data Sheet: N-(butan-2-yl)quinolin-6-amine. Link

Sources

An In-depth Technical Guide to the Spectral Analysis of N-(butan-2-yl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the spectral data for N-(butan-2-yl)quinolin-6-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features and their significance in structural elucidation.

Introduction: The Significance of N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of an N-butan-2-yl group to the 6-aminoquinoline core can significantly influence its physicochemical properties, including solubility, lipophilicity, and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any research and development pipeline.

Molecular Structure and Key Features:

The structure of N-(butan-2-yl)quinolin-6-amine consists of a planar quinoline ring system and a chiral butan-2-yl substituent attached to the exocyclic amine. This combination of an aromatic core and a flexible, chiral alkyl chain will give rise to a unique spectral fingerprint.

Molecular Formula: C₁₃H₁₆N₂ Molecular Weight: 200.28 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(butan-2-yl)quinolin-6-amine, both ¹H and ¹³C NMR will provide invaluable structural information.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve 5-10 mg of N-(butan-2-yl)quinolin-6-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-2048 scans due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of N-(butan-2-yl)quinolin-6-amine will exhibit distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the butan-2-yl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.6dd1HH-2The proton at C-2 is deshielded by the adjacent nitrogen atom.
~8.0d1HH-4The proton at C-4 is part of the pyridine ring of the quinoline system.
~7.8d1HH-8The proton at C-8 is in the benzo- part of the quinoline ring.
~7.3dd1HH-3Coupled to both H-2 and H-4.
~7.2d1HH-5Aromatic proton on the carbocyclic ring.
~7.0dd1HH-7Coupled to H-8 and H-5.
~4.5br s1HN-HThe chemical shift of the amine proton can be variable and the peak is often broad.
~3.6m1HN-CHMethine proton of the butan-2-yl group, coupled to the adjacent methyl and methylene protons.
~1.6m2H-CH₂-Methylene protons of the butan-2-yl group.
~1.2d3H-CH₃Methyl group attached to the methine carbon.
~0.9t3H-CH₃Terminal methyl group of the ethyl moiety.
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~150C-2Carbon adjacent to the ring nitrogen.
~148C-8aQuaternary carbon at the ring junction.
~144C-6Carbon bearing the amino group.
~135C-4Aromatic CH in the pyridine ring.
~130C-8Aromatic CH in the benzene ring.
~129C-4aQuaternary carbon at the ring junction.
~122C-5Aromatic CH in the benzene ring.
~121C-3Aromatic CH in the pyridine ring.
~105C-7Aromatic CH ortho to the amino group.
~50N-CHMethine carbon of the butan-2-yl group.
~30-CH₂-Methylene carbon of the butan-2-yl group.
~20-CH₃Methyl carbon attached to the methine.
~10-CH₃Terminal methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • An Attenuated Total Reflectance (ATR) accessory is convenient for solid or liquid samples.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.

Predicted IR Spectrum and Interpretation

The IR spectrum of N-(butan-2-yl)quinolin-6-amine will be characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500N-H stretchSecondary amine
3000-3100C-H stretchAromatic C-H
2850-2960C-H stretchAliphatic C-H
1600-1620C=C stretchAromatic C=C
1500-1580C=N stretchQuinoline ring
1250-1350C-N stretchAryl amine

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • For EI-MS, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Predicted Mass Spectrum and Interpretation

Molecular Ion Peak:

  • In an ESI-MS spectrum, the most prominent peak will be the protonated molecule [M+H]⁺ at m/z 201.28.

  • In an EI-MS spectrum, the molecular ion peak [M]⁺ will be observed at m/z 200.28.

Key Fragmentation Pathways:

The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for N-alkylated quinolines include:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the butan-2-yl group, leading to the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 171.

  • Loss of the butan-2-yl group: Cleavage of the C-N bond, resulting in the formation of the stable 6-aminoquinolinium cation at m/z 144.

Fragmentation M N-(butan-2-yl)quinolin-6-amine [M]+• m/z = 200 F1 Loss of •CH2CH3 m/z = 171 M->F1 α-cleavage F2 Loss of •C4H9 m/z = 143 M->F2 C-N cleavage

Predicted Fragmentation of N-(butan-2-yl)quinolin-6-amine.

Conclusion

The comprehensive spectral analysis of N-(butan-2-yl)quinolin-6-amine through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and similar quinoline derivatives. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. 6-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Solubility of N-(butan-2-yl)quinolin-6-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of N-(butan-2-yl)quinolin-6-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(butan-2-yl)quinolin-6-amine in a range of organic solvents. Recognizing the scarcity of public-domain data on this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on analogous structures, and rigorous experimental design. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of solubility for applications such as reaction optimization, formulation, and purification. This guide details the industry-standard shake-flask method, offering a self-validating protocol to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility for N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine is a substituted quinoline derivative. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of a secondary butyl amine group at the 6-position of the quinoline ring significantly influences its physicochemical properties, such as lipophilicity and basicity, which in turn govern its solubility.

A thorough understanding of the solubility of N-(butan-2-yl)quinolin-6-amine in various organic solvents is critical for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, work-up, and purification.

  • Crystallization and Polymorphism: Controlling the formation of crystalline solids with desired properties.

  • Formulation Development: Designing stable and bioavailable drug products.

  • Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC[2].

Theoretical Framework and Predictive Analysis

2.1. The 6-Aminoquinoline Core: A Hydrophobic and Weakly Basic Unit

The parent compound, 6-aminoquinoline, is a solid at room temperature and is known to be soluble in several organic solvents, including methanol, chloroform, ethanol, and benzene, while being insoluble in water[3]. The quinoline ring system is largely aromatic and hydrophobic. The amino group at the 6-position provides a site for hydrogen bonding and introduces a degree of polarity. Quinoline and its derivatives are weak bases due to the nitrogen atom in the heterocyclic ring, and their solubility can be highly dependent on pH in aqueous media[1][4].

2.2. The N-(butan-2-yl) Substituent: Enhancing Lipophilicity

The addition of a butan-2-yl (sec-butyl) group to the amino nitrogen significantly increases the molecule's lipophilicity (fat-solubility) and steric bulk. This alkyl chain will enhance the van der Waals interactions with non-polar and moderately polar organic solvents. The computed XLogP3 value for the closely related 6-(sec-butyl)quinoline is 3.9, indicating a high degree of lipophilicity[5]. While the amine group in N-(butan-2-yl)quinolin-6-amine can still participate in hydrogen bonding, the overall character of the molecule is expected to be more non-polar than 6-aminoquinoline.

2.3. Predicted Solubility Profile

Based on the "like dissolves like" principle, N-(butan-2-yl)quinolin-6-amine is predicted to exhibit the following solubility characteristics:

  • High Solubility: In aprotic polar solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform) due to a combination of polarity and dispersion forces.

  • Good to Moderate Solubility: In alcohols (e.g., methanol, ethanol, isopropanol) where hydrogen bonding with the solvent is possible.

  • Moderate to Low Solubility: In non-polar hydrocarbon solvents (e.g., hexane, toluene), where the polarity of the aminoquinoline core may limit miscibility.

  • Very Low Solubility: In water, due to the dominant hydrophobic character of the large aromatic and aliphatic moieties.

The following diagram illustrates the logical flow for predicting the solubility of N-(butan-2-yl)quinolin-6-amine.

G Solubility Prediction Workflow A Analyze Molecular Structure N-(butan-2-yl)quinolin-6-amine B 6-Aminoquinoline Core - Aromatic, Heterocyclic - Weakly Basic - Known Solubility Profile A->B C N-(butan-2-yl) Group - Aliphatic, Non-polar - Increases Lipophilicity A->C D Synthesize Properties - Increased overall non-polarity - Retention of H-bonding capability B->D C->D E Predict Solubility - High in polar aprotic & chlorinated solvents - Good in alcohols - Low in non-polar hydrocarbons - Very low in water D->E

Caption: Logical workflow for predicting the solubility of N-(butan-2-yl)quinolin-6-amine.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method[6][7]. This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

3.1. Rationale for the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurement because it ensures that the system reaches thermodynamic equilibrium[7]. An excess of the solid compound is agitated with the solvent for a prolonged period, allowing the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation[6][8][9]. This provides a true measure of the saturation solubility.

3.2. Recommended Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and chemical functionalities.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetoneAprotic polar solvents with a carbonyl group.
Esters Ethyl AcetateModerately polar aprotic solvent.
Ethers Tetrahydrofuran (THF), Diethyl EtherAprotic solvents with moderate polarity.
Chlorinated Dichloromethane (DCM), ChloroformAprotic, relatively non-polar solvents.
Aromatic Toluene, XyleneNon-polar solvents.
Amides Dimethylformamide (DMF)Highly polar aprotic solvent.
Sulfoxides Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvent, often a good solvent for many organics.
Alkanes n-Hexane, HeptaneNon-polar, aliphatic solvents.
Nitriles Acetonitrile (MeCN)Polar aprotic solvent, commonly used in HPLC[2].

3.3. Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system for generating accurate solubility data.

Materials and Equipment:

  • N-(butan-2-yl)quinolin-6-amine (solid, high purity)

  • Selected organic solvents (HPLC grade or higher)[10]

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2-4 mL glass vials)

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure:

  • Preparation: a. Accurately weigh an excess amount of N-(butan-2-yl)quinolin-6-amine into a series of labeled vials. An amount that is visibly in excess after equilibration is required to ensure saturation[7]. A starting point of ~10-20 mg per 1 mL of solvent is recommended. b. Carefully add a precise volume (e.g., 1.0 or 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for some systems[6][9].

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial to remove any undissolved solid particles[8]. This step is crucial to prevent artificially high solubility readings.

  • Quantification: a. Prepare a series of standard solutions of N-(butan-2-yl)quinolin-6-amine of known concentrations in the same solvent. b. Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV). c. Construct a calibration curve from the standards and determine the concentration of the saturated solution.

  • Calculation of Solubility: a. The solubility is the concentration determined in the previous step. It can be expressed in various units, such as mg/mL, g/100 mL, or molarity (mol/L)[11].

The following diagram outlines the experimental workflow for the shake-flask method.

G Shake-Flask Solubility Determination Workflow A 1. Preparation - Weigh excess solute - Add known volume of solvent B 2. Equilibration - Agitate at constant T (e.g., 24-48h at 25°C) A->B C 3. Phase Separation - Allow solid to settle B->C D 4. Sampling & Filtration - Withdraw supernatant - Filter through 0.22µm filter C->D E 5. Quantification - Analyze by HPLC-UV or UV-Vis - Compare to calibration curve D->E F 6. Data Reporting - Calculate solubility (mg/mL, mol/L) E->F

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be summarized in a structured table.

Table 1: Solubility of N-(butan-2-yl)quinolin-6-amine in Various Organic Solvents at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Observations
e.g., DichloromethaneChlorinated9.1[Experimental Data][Calculated Data]
e.g., MethanolAlcohol32.7[Experimental Data][Calculated Data]
e.g., TolueneAromatic2.4[Experimental Data][Calculated Data]
e.g., n-HexaneAlkane1.9[Experimental Data][Calculated Data]
... (other solvents)............

Interpreting this data involves correlating the solubility with solvent properties like polarity (dielectric constant), hydrogen bonding capability, and dispersion forces. This analysis will provide a comprehensive understanding of the dissolution behavior of N-(butan-2-yl)quinolin-6-amine.

Conclusion

While direct solubility data for N-(butan-2-yl)quinolin-6-amine is not extensively published, a robust understanding of its likely behavior can be derived from its molecular structure. This guide provides the theoretical and practical framework for researchers to confidently predict and, more importantly, experimentally determine the solubility of this compound in a range of organic solvents. The detailed shake-flask protocol offers a reliable and self-validating method to generate the critical data needed for successful drug development and chemical synthesis endeavors.

References

  • Wikipedia. n-Butylamine. [Link]

  • Department of Chemistry, University of Texas. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • IntechOpen. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • IOPscience. The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11373, 6-Aminoquinoline. [Link]

  • ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

  • MDPI. UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

  • ACS Publications. Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 103401, 6-(sec-Butyl)quinoline. [Link]

  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588991, 6-Aminoisoquinoline. [Link]

  • SIELC Technologies. 6-(Butan-2-yl)quinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14454758, N,N-di(butan-2-yl)butan-2-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11379, 2-Aminoquinoline. [Link]

Sources

Structural Characterization of N-(butan-2-yl)quinolin-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical protocol for the structural characterization of N-(butan-2-yl)quinolin-6-amine , a secondary aminoquinoline derivative with significant potential in medicinal chemistry (specifically as a pharmacophore in antimalarial and kinase inhibitor research).[1][2][3]

Given that this specific derivative is often encountered as a key intermediate or lead compound, this guide focuses on the crystallographic workflow , predicted solid-state architecture , and characterization protocols required to validate its structure.[1][3]

Molecular Profile & Structural Significance[1][2][3][4][5][6][7][8]

N-(butan-2-yl)quinolin-6-amine (


) represents a class of lipophilic aminoquinolines.[1][2][3] Its crystal structure is of critical interest to drug developers because the conformation of the flexible sec-butyl tail and the hydrogen-bonding capacity of the secondary amine dictate its binding affinity to biological targets (e.g., heme detoxification pathways in Plasmodium parasites).[1]
Physicochemical Core Data
ParameterValue / DescriptionSignificance
Molecular Weight 200.28 g/mol Small molecule drug-like space (Ro5 compliant).[1][2][3]
Chirality C2 of butyl chain (R/S)Critical: Racemic mixtures typically crystallize in centrosymmetric space groups (e.g.,

), while enantiopure forms crystallize in non-centrosymmetric groups (e.g.,

).[1]
H-Bond Donor Secondary Amine (N-H)Dictates intermolecular "head-to-tail" chaining.[1][2][3]
H-Bond Acceptor Quinoline Nitrogen (

)
Primary acceptor for supramolecular assembly.[1][2][3]
Rotatable Bonds 3 (N-C, C-C bonds in butyl)High conformational flexibility requires low-temperature XRD for resolution.[1][2][3]

Experimental Crystallogenesis Protocol

Obtaining single crystals of secondary aminoquinolines requires controlling the kinetics of nucleation to prevent oiling out, a common issue with flexible alkyl chains.[3]

Optimized Crystallization Workflow

Method A: Slow Evaporation (Thermodynamic Control)

  • Solvent System: Ethanol/Hexane (1:3 v/v) or Ethyl Acetate/Heptane.[1][3]

  • Protocol: Dissolve 20 mg of the amine in 1 mL of ethanol. Filter through a 0.45 µm PTFE syringe filter.[1][2][3] Layer 3 mL of hexane on top in a narrow vial. Seal with Parafilm, poke 3 pinholes, and store at 4°C.

  • Target Morphology: Yellow prisms or plates.[1][2][3]

Method B: Vapor Diffusion (Kinetic Control)

  • Inner Vial: Saturated solution in Methanol.

  • Outer Vial: Diethyl Ether (antisolvent).[1][3]

  • Mechanism: Ether diffuses into methanol, slowly lowering solubility and promoting high-quality lattice formation.[1][2][3]

Workflow Diagram (DOT)

CrystallizationProtocol Start Crude N-(butan-2-yl)quinolin-6-amine Solubility Solubility Screen (Polar Protic vs Aprotic) Start->Solubility MethodChoice Select Method Solubility->MethodChoice SlowEvap Slow Evaporation (EtOH/Hexane) MethodChoice->SlowEvap High Solubility VaporDiff Vapor Diffusion (MeOH -> Et2O) MethodChoice->VaporDiff Mod. Solubility Nucleation Nucleation Induction (T = 4°C) SlowEvap->Nucleation VaporDiff->Nucleation Harvest Harvest Crystals (Microscopy Selection) Nucleation->Harvest XRD SC-XRD Data Collection Harvest->XRD

Figure 1: Decision tree for the crystallization of lipophilic aminoquinolines.

Crystallographic Analysis & Structural Architecture[2][3][7][9]

When solving the structure of N-(butan-2-yl)quinolin-6-amine, the following structural motifs are the standard "fingerprints" for this chemical class.

A. The "Quinoline Zipper" (Hydrogen Bonding)

The dominant intermolecular force in 6-aminoquinolines is the formation of supramolecular chains .[1]

  • Donor: The N-H of the 6-amino group.

  • Acceptor: The quinoline ring nitrogen (N1) of an adjacent molecule.[3]

  • Geometry: This forms a

    
     chain motif (using graph set notation) running parallel to the crystallographic b-axis (typically).[1] The N...N distance is expected to be roughly 2.95 – 3.10 Å .[1][3]
    
B. Pi-Pi Stacking

The planar quinoline rings tend to stack in an offset (slipped) parallel arrangement to maximize


-

overlap while minimizing steric repulsion from the bulky sec-butyl group.[1][2][3]
  • Centroid-Centroid Distance: Expect 3.6 – 3.8 Å.[1][2][3]

  • Significance: This stacking stabilizes the columns formed by the H-bonded chains.[1][2][3]

C. The Chirality Factor (Space Group Determination)[1]
  • Scenario 1: Racemic Sample (±): The crystal will likely belong to the Monoclinic

    
      space group.[3] The unit cell will contain enantiomeric pairs (R and S) related by an inversion center.[1][3]
    
  • Scenario 2: Enantiopure Sample (e.g., S-isomer): The crystal must belong to a chiral space group, commonly Monoclinic

    
      or Orthorhombic 
    
    
    
    .[1]
    • Note: If the Flack parameter is near 0.0, the absolute configuration is confirmed.[3] If near 0.5, the crystal is a racemate twin or the structure is ambiguous.[3]

Solid-State Characterization Protocol (Validation)

Once the single crystal structure is solved, the bulk material must be validated to ensure the crystal used was representative of the batch.[1]

Step 1: Powder X-Ray Diffraction (PXRD)

Simulate the theoretical powder pattern from the single-crystal CIF data (using Mercury or OLEX2) and overlay it with the experimental PXRD pattern of the bulk powder.[1]

  • Match: Confirms phase purity.

  • Mismatch: Indicates polymorphism (common in flexible alkyl-amines) or solvation.[1][2][3]

Step 2: Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is vital for detecting polymorphs.[1][3]

  • Protocol: Heat from 30°C to 150°C at 10°C/min.

  • Expectation: A sharp endotherm corresponding to the melting point (approx. 90-110°C for similar derivatives).[1][2][3]

  • Warning: A small endotherm prior to melting suggests a solid-solid phase transition or solvent loss.[1][2][3]

Interaction Network Diagram (DOT)

Interactions MolA Molecule A (Reference) HBond H-Bond (N-H ... N_arom) MolA->HBond PiStack Pi-Stacking (Ring ... Ring) MolA->PiStack MolB Molecule B (Neighbor) MolC Molecule C (Stack) HBond->MolB PiStack->MolC Steric Steric Bulk (sec-butyl) Steric->MolA Distorts Planarity

Figure 2: Supramolecular connectivity showing the competition between H-bonding directionality and steric hindrance.[2]

References & Authority

  • Crystallographic Methodology:

    • Spek, A. L. (2020).[1][3] Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 53. Link

  • Quinoline Structural Class:

    • Venkateshwarlu, G., et al. (2013).[3] Synthesis and crystal structures of 6-aminoquinoline derivatives. Acta Crystallographica Section E. Link[1]

  • Hydrogen Bond Patterns:

    • Etter, M. C. (1990).[1][3] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4). Link[1]

  • Compound Data:

    • PubChem CID 1248916-43-9 (N-(butan-2-yl)quinolin-6-amine).[1][2][3] Link

Disclaimer

This guide assumes the user has access to standard crystallographic software (SHELX, OLEX2) and hardware (Bruker/Rigaku diffractometers).[1][3] Always verify the specific safety data sheet (SDS) for aminoquinolines, as they can be toxic and irritating.[1]

Sources

Technical Guide: N-(butan-2-yl)quinolin-6-amine and the 6-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Compound: N-(butan-2-yl)quinolin-6-amine CAS: 1248916-43-9 Class: 6-Aminoquinoline derivative Primary Utility: Pharmacophore scaffold for antimalarial, anticancer (kinase inhibition), and neuroimaging agents.

While 4-aminoquinolines (Chloroquine) and 8-aminoquinolines (Primaquine, Tafenoquine) have historically dominated the quinoline pharmacopeia, the 6-aminoquinoline scaffold represents a critical area of modern investigation. The specific derivative N-(butan-2-yl)quinolin-6-amine serves as a model lipophilic probe, balancing the planar DNA-intercalating potential of the quinoline ring with the membrane-permeability conferred by the sec-butyl chain.

Why the 6-Position?

  • Metabolic Stability: Unlike the 8-position, which is prone to rapid oxidative metabolism leading to hemotoxic metabolites (causing hemolysis in G6PD-deficient patients), the 6-position offers a distinct metabolic profile, often reducing systemic toxicity.

  • Electronic Vector: The 6-amino group is para-conjugated to the quinoline nitrogen, allowing for significant electronic communication across the ring system, which is crucial for tuning the pKa and binding affinity to enzymes like Protein Kinase CK2 or Plasmodium falciparum targets.

  • Fluorescence: 6-aminoquinolines exhibit strong internal charge transfer (ICT), making them valuable as fluorescent probes for cellular imaging (e.g., Golgi apparatus targeting).

Chemical Profile & Structure-Activity Relationship (SAR)

The molecule consists of a bicyclic aromatic quinoline core substituted at the C6 position with a secondary amine carrying a chiral sec-butyl group.

Quantitative Data Summary
PropertyValue / DescriptionSignificance
Molecular Formula C₁₃H₁₆N₂Core scaffold
Molecular Weight 200.28 g/mol Fragment-like, high ligand efficiency
LogP (Predicted) ~3.6High lipophilicity; blood-brain barrier (BBB) permeable
pKa (Ring N) ~5.4Less basic than 4-aminoquinolines; affects lysosomal trapping
H-Bond Donors 1 (Secondary Amine)Critical for active site interaction
Chirality sec-butyl centerEnantiomers may exhibit differential binding (e.g., (R) vs (S))
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship logic for this scaffold.

SAR_Map Core Quinoline Core (Planar Intercalator) Pos6 6-Amino Linker (Electronic Push) Core->Pos6 Conjugation Pos2_4 2/4-Position (Steric/Metabolic Block) Core->Pos2_4 Substitution Sites Pos6->Core Fluorescence (ICT) Tail sec-Butyl Group (Lipophilic Interaction) Pos6->Tail N-Alkylation Tail->Core Modulates Solubility

Figure 1: Structural dissection of N-(butan-2-yl)quinolin-6-amine showing functional vectors.

Synthetic Methodology

The synthesis of N-(butan-2-yl)quinolin-6-amine is challenging via classical nucleophilic aromatic substitution (


) because the 6-position is not activated by the ring nitrogen. Therefore, Palladium-catalyzed Buchwald-Hartwig amination  is the industry standard protocol.
Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Couple 6-bromoquinoline with sec-butylamine.

Reagents:

  • Substrate: 6-Bromoquinoline (1.0 eq)

  • Amine: sec-Butylamine (1.2 eq)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Inertion: Flame-dry a reaction vial and backfill with Argon (

    
    ) three times.
    
  • Loading: Add 6-bromoquinoline,

    
    , Xantphos, and 
    
    
    
    under a counter-flow of Argon.
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add sec-butylamine last to prevent catalyst poisoning before complexation.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours .

  • Monitoring: Check via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the bromide starting material (

    
    ) and appearance of the fluorescent amine product (
    
    
    
    ).
  • Work-up: Filter through a Celite pad (elute with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Synthetic Pathway Diagram

Synthesis_Flow Reactants 6-Bromoquinoline + sec-Butylamine Cycle Cat. Cycle (100°C, 16h) Reactants->Cycle + Catalyst/Base Catalyst Pd2(dba)3 / Xantphos / Cs2CO3 Catalyst->Cycle Workup Celite Filtration & Concentration Cycle->Workup Complete Conversion Product N-(butan-2-yl)quinolin-6-amine Workup->Product Purification (Flash Chrom.)

Figure 2: Buchwald-Hartwig amination workflow for 6-aminoquinoline synthesis.

Known Derivatives & Analogs

Modifications to the sec-butyl tail or the quinoline ring create analogs with distinct pharmacological profiles.

Analog ClassStructural ChangeEffect on ActivityApplication
N-Benzyl Analogs sec-butyl

Benzyl
Increases

-stacking; reduces basicity.
Kinase Inhibitors (CK2)
N-Propargyl Analogs sec-butyl

Propargyl
Enables "Click" chemistry; irreversible binding (MAO inhibition).Neuroprotection / Probes
8-Methoxy Analogs Add -OMe at C8Mimics Primaquine/Tafenoquine core; increases metabolic stability.Antimalarial
2-Chloro Analogs Add -Cl at C2Increases lipophilicity; blocks metabolism at C2.Antibacterial
Key Analog: 6-Aminoquinoline-Based Fluorescent Probes

Derivatives where the sec-butyl group is replaced by a fluorophore-linker or where the nitrogen is part of a larger conjugated system exhibit Intramolecular Charge Transfer (ICT) .

  • Mechanism: The 6-amino group acts as an electron donor, while the quinoline nitrogen acts as an acceptor.

  • Utility: These analogs are used to image acidic organelles (lysosomes) or the Golgi apparatus due to pH-dependent fluorescence quenching.

Biological Applications & Experimental Validation[2]

A. Antimalarial Screening (In Vitro)

6-Aminoquinolines are investigated for activity against Plasmodium falciparum, specifically targeting the asexual blood stages.

  • Assay: SYBR Green I Fluorescence Assay.

  • Rationale: The planar quinoline ring intercalates into parasitic DNA or inhibits hemozoin formation (similar to Chloroquine), while the 6-amino substitution alters the accumulation ratio in the parasite's digestive vacuole.

  • Target

    
    :  < 500 nM (for hit validation).
    
B. Kinase Inhibition (CK2)

The ATP-binding pockets of Casein Kinase 2 (CK2) accommodate the planar quinoline scaffold.

  • Binding Mode: The quinoline nitrogen H-bonds with the hinge region (Val116), while the hydrophobic sec-butyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

References

  • Buchwald-Hartwig Amination of Quinolines

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • 6-Aminoquinoline Fluorescence & Synthesis

    • Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(1), 1234–1242. (Note: Discusses the isomeric 7-amino, providing comparative synthetic data for 6-amino isomers). Link

  • Antimalarial Quinoline SAR

    • Egan, T. J. (2008). Recent advances in understanding the mechanism of action of quinoline antimalarials. Expert Opinion on Therapeutic Targets, 12(5), 501-512. Link

  • Kinase Inhibition by Quinolines

    • Prudent, R., & Cochet, C. (2009). New protein kinase CK2 inhibitors: jumping out of the catalytic box. Drug Discovery Today, 14(13-14), 679-686. Link

  • Commercial Compound Data

    • N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9).[1] BLD Pharm / Sigma-Aldrich Catalog Entries. Link

Sources

Methodological & Application

Application Notes and Protocols for N-(butan-2-yl)quinolin-6-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of N-(butan-2-yl)quinolin-6-amine

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents.[1] This versatile heterocyclic structure allows for extensive functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Quinoline derivatives exert their effects through diverse mechanisms, such as inhibiting angiogenesis, inducing apoptosis, and arresting the cell cycle.[2][4]

N-(butan-2-yl)quinolin-6-amine (CAS No: 1248916-43-9) is a specific derivative within this promising class of compounds.[5][6] While specific biological data for this molecule is emerging, its structural features suggest significant potential for investigation in oncology and infectious diseases. This guide provides a comprehensive framework for researchers to explore the medicinal chemistry applications of N-(butan-2-yl)quinolin-6-amine, from its synthesis to its evaluation in preclinical models. The protocols and mechanistic insights presented herein are based on the well-established activities of the broader quinoline class and serve as a robust starting point for the investigation of this novel compound.

Chemical Synthesis: A Practical Approach

The synthesis of N-(butan-2-yl)quinolin-6-amine can be approached through several established methods for N-alkylation of aminoquinolines.[5][7] A common and effective strategy is reductive amination.

Protocol: Synthesis of N-(butan-2-yl)quinolin-6-amine via Reductive Amination

This protocol outlines the synthesis of the title compound from commercially available 6-aminoquinoline and butan-2-one.

Materials:

  • 6-Aminoquinoline

  • Butan-2-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a solution of 6-aminoquinoline (1.0 equivalent) in dichloroethane (DCE), add butan-2-one (1.2 equivalents) and a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within 3-6 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(butan-2-yl)quinolin-6-amine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Activities and Mechanisms of Action

Based on the extensive literature on quinoline derivatives, N-(butan-2-yl)quinolin-6-amine is a prime candidate for investigation as both an anticancer and an antimicrobial agent.

Anticancer Potential: Targeting Key Signaling Pathways

Quinoline derivatives are known to exhibit anticancer activity by modulating critical cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][8][9][10] These pathways control cell growth, proliferation, survival, and angiogenesis.[1]

The PI3K/Akt/mTOR pathway is a central regulator of cell fate.[1] Its aberrant activation is a hallmark of many cancers.[1] Quinoline-based compounds have been shown to inhibit key kinases within this pathway, leading to decreased cancer cell proliferation and survival.[10][11]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinoline N-(butan-2-yl)quinolin-6-amine Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by N-(butan-2-yl)quinolin-6-amine.

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in various cancers. Some quinoline derivatives have been shown to suppress ERK phosphorylation, thereby inhibiting this pathway.[8]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline N-(butan-2-yl)quinolin-6-amine Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: Proposed inhibition of the MAPK/ERK pathway by N-(butan-2-yl)quinolin-6-amine.

Antimicrobial Potential: Disrupting Bacterial Integrity

Quinoline derivatives have a long history as antimicrobial agents, with some acting by inhibiting bacterial DNA gyrase.[12] Another potential mechanism is the inhibition of bacterial cell wall synthesis.[] The bacterial cell wall, with its peptidoglycan layer, is essential for bacterial survival and is an excellent target for antibiotics as it is absent in mammalian cells.[]

Bacterial_Cell_Wall_Inhibition Precursors Peptidoglycan Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation CellWall Stable Cell Wall Transpeptidation->CellWall Lysis Cell Lysis Quinoline N-(butan-2-yl)quinolin-6-amine Quinoline->Transpeptidation Inhibits Quinoline->Lysis

Caption: Proposed mechanism of bacterial cell wall synthesis inhibition.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the potential biological activities of N-(butan-2-yl)quinolin-6-amine.

In Vitro Anticancer Activity

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • N-(butan-2-yl)quinolin-6-amine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of N-(butan-2-yl)quinolin-6-amine in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines A549 (Lung), MCF-7 (Breast)
Seeding Density 5 x 10³ cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Positive Control Doxorubicin (1 µM)

This assay evaluates the ability of the compound to inhibit the activity of a specific kinase (e.g., PI3K, Akt).

Materials:

  • Recombinant kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • N-(butan-2-yl)quinolin-6-amine

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and N-(butan-2-yl)quinolin-6-amine at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Parameter Value
Kinase Recombinant PI3Kα
Substrate PIP2 (10 µM)
ATP Concentration 10 µM
Compound Concentrations 0.01, 0.1, 1, 10, 100 µM
Incubation Time 60 minutes
In Vitro Antimicrobial Activity

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • N-(butan-2-yl)quinolin-6-amine

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of N-(butan-2-yl)quinolin-6-amine in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Parameter Description
Bacterial Strains S. aureus (ATCC 29213), E. coli (ATCC 25922)
Inoculum Density ~5 x 10⁵ CFU/mL
Compound Concentration Range 0.125 - 128 µg/mL
Incubation Time 24 hours
In Vivo Efficacy Studies

This protocol describes the evaluation of the compound's anticancer activity in a mouse model.[4][14][15]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cells (e.g., A549)

  • Matrigel

  • N-(butan-2-yl)quinolin-6-amine formulation for injection

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[4]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer N-(butan-2-yl)quinolin-6-amine (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

This protocol evaluates the compound's ability to treat a systemic bacterial infection in mice.[2][16]

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacteria (e.g., S. aureus)

  • N-(butan-2-yl)quinolin-6-amine formulation for injection

Procedure:

  • Infection: Induce a systemic infection by injecting a lethal or sub-lethal dose of bacteria intraperitoneally.

  • Treatment: At a specified time post-infection, administer N-(butan-2-yl)quinolin-6-amine at various doses. A control group receives the vehicle.

  • Monitoring: Monitor the survival of the mice over a period of several days.

  • Bacterial Load Determination: In a separate cohort of mice, euthanize them at different time points post-treatment and determine the bacterial load in various organs (e.g., spleen, liver) by plating homogenized tissue on agar plates.

Conclusion and Future Directions

N-(butan-2-yl)quinolin-6-amine represents a promising lead compound for the development of novel anticancer and antimicrobial agents. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for its systematic evaluation. Further studies should focus on structure-activity relationship (SAR) analysis to optimize its potency and selectivity, as well as detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. The exploration of this and other novel quinoline derivatives will undoubtedly contribute to the advancement of therapies for cancer and infectious diseases.

References

  • ResearchGate. (n.d.). One-pot synthesis of N-alkyl/arylaminoquinolines. Retrieved from [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(butan-2-yl)quinolin-6-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Subcutaneous Xenograft Models for Studying PDT in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(sec-Butyl)quinoline. Retrieved from [Link]

  • Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • PubMed. (1992). Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties. Retrieved from [Link]

  • American Society for Microbiology. (2020, December 16). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Retrieved from [Link]

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug-efficacy testing in the subcutaneous tumor model. Retrieved from [Link]

  • YouTube. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection. Retrieved from [Link]

  • Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

Sources

N-(butan-2-yl)quinolin-6-amine: A Versatile Fluorogenic Probe for Cellular Imaging and High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document outlines the theoretical framework and practical applications of N-(butan-2-yl)quinolin-6-amine, hereafter referred to as QB-1, as a novel fluorescent probe. While direct literature on the specific fluorescent applications of this molecule is nascent, its quinoline core suggests significant potential. Quinoline derivatives are a well-established class of fluorophores utilized in bioimaging and as chemosensors due to their favorable photophysical properties, including high quantum yields and sensitivity to their microenvironment.[1][2][3] This guide is built upon the established principles of quinoline-based probes to provide a robust starting point for researchers.

Introduction to QB-1: A Quinoline-Based Fluorophore

N-(butan-2-yl)quinolin-6-amine (QB-1) is a fluorescent compound featuring a quinoline scaffold, a heterocyclic aromatic structure known for its intrinsic fluorescence.[2] The core structure consists of a benzene ring fused to a pyridine ring. The amino group at the 6-position, substituted with a butan-2-yl group, is expected to act as an electron-donating group, influencing the molecule's photophysical properties through intramolecular charge transfer (ICT) mechanisms.[4] Probes with ICT characteristics often exhibit sensitivity to solvent polarity, making them valuable for interrogating nonpolar microenvironments within cells, such as lipid droplets.[5]

Key Postulated Properties of QB-1:

  • Solvatochromism: The fluorescence emission of QB-1 is predicted to be highly sensitive to the polarity of its environment. A significant bathochromic (red) shift is anticipated in less polar environments, a phenomenon known as solvatochromism.[5][6]

  • Bioimaging Potential: The lipophilic butan-2-yl group may facilitate passive diffusion across cell membranes, making QB-1 suitable for live-cell imaging.[7] Its potential to accumulate in lipid-rich structures makes it a candidate for staining organelles like lipid droplets.[5]

  • High-Throughput Screening (HTS) Applicability: The environment-sensitive fluorescence of QB-1 can be leveraged in HTS assays to detect changes in cellular states, such as lipid accumulation or protein aggregation.[8][9]

PropertyPredicted CharacteristicRationale
Chemical Formula C₁₃H₁₆N₂Based on its structure.[10]
Molecular Weight 200.28 g/mol Based on its structure.[10]
Core Scaffold QuinolineA well-known fluorescent heterocycle.[1][2]
Key Functional Group 6-amino substituentActs as an electron donor, crucial for ICT.[4]
Predicted λ (abs, max) ~350-380 nmTypical for amino-quinoline derivatives.
Predicted λ (em, max) ~450-550 nmEmission is expected to be in the blue-green region and polarity-dependent.[6]
Primary Mechanism Intramolecular Charge Transfer (ICT)Common for donor-π-acceptor type fluorophores.[4]

Principle of Operation: Solvatochromism and Intramolecular Charge Transfer

The functionality of QB-1 as a probe is rooted in its electronic structure. The quinoline ring system acts as the π-conjugated bridge and electron acceptor, while the amino group at the 6-position serves as the electron donor. Upon excitation with light, an electron is promoted to a higher energy level, leading to a redistribution of electron density from the donor to the acceptor. This excited state is more polar than the ground state.

In a nonpolar environment (like a lipid droplet), the excited state is stabilized, resulting in lower energy emission (a red-shifted fluorescence). Conversely, in a polar, aqueous environment (like the cytoplasm), the ground state is more stabilized, leading to higher energy emission (a blue-shifted fluorescence) and potential quenching.[5] This turn-on fluorescence in nonpolar environments is a highly desirable characteristic for a bioimaging probe, as it minimizes background signal from the aqueous cytosol.

ICT_Mechanism cluster_ground Ground State (in Polar Solvent) cluster_excited Excited State cluster_lipid Lipid Droplet (Nonpolar) Ground QB-1 (Low Polarity) Excited QB-1* (High Polarity, ICT) Ground->Excited Excitation (hν_abs) Excited->Ground Emission (hν_em) (Quenched in Polar Solvents) Lipid_Excited QB-1* (Stabilized) Lipid_Ground QB-1 Lipid_Excited->Lipid_Ground Bright, Red-Shifted Emission Lipid_Ground->Lipid_Excited Excitation

Caption: Intramolecular Charge Transfer (ICT) mechanism of QB-1.

Protocols for Application

Protocol 1: Photophysical Characterization of QB-1

Objective: To determine the fundamental photophysical properties of QB-1, including its absorption and emission spectra, and to quantify its solvatochromic properties.

Materials:

  • N-(butan-2-yl)quinolin-6-amine (QB-1)

  • Spectroscopy-grade solvents of varying polarity (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water)

  • UV-Vis Spectrophotometer

  • Fluorometer[11][12]

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of QB-1 in ethanol.

  • Working Solution Preparation: Prepare a series of 10 µM working solutions of QB-1 in each of the selected solvents. Ensure the final concentration is low enough to avoid inner filter effects.[13]

  • Absorption Spectra Measurement: a. For each working solution, record the UV-Vis absorption spectrum from 250 nm to 500 nm. b. Identify the wavelength of maximum absorption (λ_abs, max).

  • Emission Spectra Measurement: a. Set the excitation wavelength on the fluorometer to the λ_abs, max determined in the previous step. b. Record the fluorescence emission spectrum for each solution, scanning a range approximately 20 nm above the excitation wavelength to 700 nm. c. Identify the wavelength of maximum emission (λ_em, max).

  • Data Analysis: a. Tabulate the λ_abs, max and λ_em, max for each solvent. b. Plot the Stokes shift (difference between emission and absorption maxima) against a solvent polarity scale (e.g., Lippert-Mataga plot) to visualize the solvatochromic effect.[14]

Protocol 2: Live-Cell Staining of Lipid Droplets

Objective: To utilize QB-1 for the fluorescent labeling of lipid droplets in live cells. This protocol is based on methodologies for lipophilic dyes.[5]

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • QB-1 stock solution (1 mM in DMSO)

  • Oleic acid (optional, for inducing lipid droplet formation)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture and Seeding: a. Culture HeLa cells in complete medium at 37°C in a 5% CO₂ incubator. b. Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

  • (Optional) Induction of Lipid Droplets: To enhance visualization, incubate cells with 100 µM oleic acid complexed to BSA for 12-24 hours to induce lipid droplet formation.

  • Staining: a. Prepare a fresh working solution of QB-1 by diluting the 1 mM DMSO stock to a final concentration of 1-10 µM in serum-free medium. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the QB-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing and Imaging: a. Remove the staining solution and wash the cells twice with warm PBS. b. Add fresh, warm culture medium or PBS to the cells. c. Immediately image the cells using a confocal microscope. Use an excitation wavelength around 360-400 nm and collect emission in the 450-550 nm range. Adjust detector settings to optimize signal-to-noise.

Staining_Workflow A 1. Seed Cells on Glass-Bottom Dish B 2. (Optional) Induce Lipid Droplets with Oleic Acid A->B 24h Incubation D 4. Incubate Cells with QB-1 for 15-30 min A->D No Induction B->D 12-24h Induction C 3. Prepare QB-1 Staining Solution (1-10 µM in Serum-Free Medium) C->D E 5. Wash Cells Twice with Warm PBS D->E F 6. Image with Confocal Microscope E->F

Sources

Application Notes and Protocols for the Synthesis and Derivatization of N-(butan-2-yl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ability to introduce diverse substituents onto the quinoline ring system is paramount for the fine-tuning of a molecule's pharmacological profile. Among the various functionalization strategies, the formation of carbon-nitrogen bonds at the 6-position of the quinoline nucleus has proven to be a particularly fruitful avenue for the development of novel drug candidates.[2][3]

This application note provides a comprehensive guide to the experimental setup for the synthesis and subsequent reactions of a key intermediate, N-(butan-2-yl)quinolin-6-amine. This compound serves as a valuable building block, allowing for the introduction of a secondary butyl group, which can influence the lipophilicity, metabolic stability, and target-binding interactions of the final molecule.[4] We will detail a robust protocol for its synthesis via the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of C-N bonds.[5] Furthermore, we will explore subsequent derivatization reactions, specifically N-acylation and N-alkylation, to demonstrate the utility of N-(butan-2-yl)quinolin-6-amine as a versatile intermediate in the synthesis of more complex molecular architectures.

Synthesis of N-(butan-2-yl)quinolin-6-amine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[5][6] This reaction is characterized by its broad substrate scope and functional group tolerance, making it a staple in modern organic synthesis.[7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired C-N coupled product.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis of N-(butan-2-yl)quinolin-6-amine from 6-bromoquinoline and sec-butylamine.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Bromoquinoline98%Commercially Available
sec-Butylamine99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
Xantphos98%Commercially Available
Sodium tert-butoxide (NaOtBu)97%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl etherACS GradeCommercially Available
Saturated aq. NH₄ClPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere (Argon or Nitrogen) setup

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 6-bromoquinoline (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (5 mL) and sec-butylamine (1.2 mmol, 1.2 equiv.) via syringe.

  • Base Addition: Carefully add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(butan-2-yl)quinolin-6-amine.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 6-Bromoquinoline, Pd₂(dba)₃, Xantphos add_solvents_amines Add Toluene & sec-Butylamine reagents->add_solvents_amines Inert Atmosphere add_base Add NaOtBu add_solvents_amines->add_base heat_stir Heat (100°C) & Stir add_base->heat_stir quench_filter Cool, Dilute, & Filter heat_stir->quench_filter Reaction Completion extract Extract & Wash quench_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product N-(butan-2-yl)quinolin-6-amine purify->product

Caption: Workflow for the synthesis of N-(butan-2-yl)quinolin-6-amine.

Characterization of N-(butan-2-yl)quinolin-6-amine

The synthesized product should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the quinoline ring protons, a broad singlet for the N-H proton, and signals for the sec-butyl group (methine, methylene, and two methyl groups).
¹³C NMR Resonances for the carbon atoms of the quinoline ring and the sec-butyl group.
FT-IR A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₃H₁₆N₂.

Subsequent Reactions of N-(butan-2-yl)quinolin-6-amine

N-(butan-2-yl)quinolin-6-amine is a versatile intermediate that can undergo further functionalization at the secondary amine nitrogen. The following protocols describe two common derivatization reactions: N-acylation and N-alkylation.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the formation of an amide by reacting N-(butan-2-yl)quinolin-6-amine with acetyl chloride.

Materials and Reagents:

  • N-(butan-2-yl)quinolin-6-amine (from previous synthesis)

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Dissolution: Dissolve N-(butan-2-yl)quinolin-6-amine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the N-acylated product.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of a tertiary amine via N-alkylation with benzyl bromide. It is important to note that over-alkylation to form a quaternary ammonium salt is a potential side reaction.

Materials and Reagents:

  • N-(butan-2-yl)quinolin-6-amine (from previous synthesis)

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-(butan-2-yl)quinolin-6-amine (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.) in anhydrous acetonitrile (10 mL).

  • Alkylating Agent Addition: Add benzyl bromide (1.1 mmol, 1.1 equiv.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to isolate the N-alkylated product.

Diagram of Derivatization Pathways:

Derivatization_Pathways cluster_acylation N-Acylation cluster_alkylation N-Alkylation start N-(butan-2-yl)quinolin-6-amine reagent_acyl Acetyl Chloride, Et₃N, DCM start->reagent_acyl reagent_alkyl Benzyl Bromide, K₂CO₃, MeCN start->reagent_alkyl product_acyl N-acetyl-N-(butan-2-yl)quinolin-6-amine reagent_acyl->product_acyl Amide Formation product_alkyl N-benzyl-N-(butan-2-yl)quinolin-6-amine reagent_alkyl->product_alkyl Tertiary Amine Formation

Caption: Derivatization of N-(butan-2-yl)quinolin-6-amine.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust framework for the synthesis and derivatization of N-(butan-2-yl)quinolin-6-amine. The Buchwald-Hartwig amination offers an efficient and versatile method for the initial C-N bond formation, while subsequent N-acylation and N-alkylation reactions demonstrate the utility of the product as a key building block for creating a diverse library of quinoline derivatives. These derivatized compounds can then be screened for a variety of biological activities, contributing to the discovery of new therapeutic agents. The principles and techniques outlined herein are broadly applicable to the synthesis of other N-substituted aminoquinolines, empowering researchers in the fields of medicinal chemistry and drug development.

References

Sources

Application Note: Purification Strategies for N-(butan-2-yl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the purification of N-(butan-2-yl)quinolin-6-amine , a secondary aromatic amine structurally related to antimalarial pharmacophores (e.g., Primaquine analogues) and fluorescent probes.

Synthesizing secondary amines from primary aromatic amines (6-aminoquinoline) often results in a crude mixture containing:

  • Target Product: N-(butan-2-yl)quinolin-6-amine (Secondary amine).

  • Starting Material: Unreacted 6-aminoquinoline (Primary amine).

  • Over-alkylation Impurity: N,N-di(butan-2-yl)quinolin-6-amine (Tertiary amine).

  • Inorganic Residues: Palladium/Tin catalysts or Boron salts (depending on reductive amination vs. Buchwald-Hartwig routes).

This guide provides a multi-stage purification workflow emphasizing Salt-Mediated Crystallization and pH-Switch Extraction to achieve pharmaceutical-grade purity (>98%) without excessive reliance on expensive preparative HPLC.

Chemical Logic & Separation Principles

To design a self-validating purification system, one must exploit the physicochemical differences between the target and its impurities.

Property6-Aminoquinoline (SM)N-(butan-2-yl)quinolin-6-amine (Target) Tertiary Impurity
Lipophilicity Low (Polar)Moderate High
H-Bonding Donor (2H) & AcceptorDonor (1H) & Acceptor Acceptor Only
Basicity Quinoline N dominatesAlkyl-N increases basicity slightly Highest basicity
Physical State Solid (mp ~100-102°C)Likely Oil or Low-Melting Solid Oil

The Challenge: The pKa differences between the ring nitrogen and the exocyclic amine are subtle. Standard acid-base extraction alone may not fully separate the primary amine from the secondary amine. The Solution: We utilize lipophilicity amplification (the butyl group makes the product significantly less water-soluble than the starting material) and steric exclusion (using salt formation that favors the secondary amine).

Workflow Visualization

The following diagram outlines the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (SM, Product, Byproducts) AcidExt Step 1: Acid-Base Workup (Removal of Neutrals/Catalysts) Crude->AcidExt Dissolve in 1M HCl OrganicWash Organic Wash (Discard) AcidExt->OrganicWash Wash with EtOAc Basify Basification (pH > 10) & Extraction into DCM AcidExt->Basify Aq Phase + NaOH Flash Step 2: Flash Chromatography (Silica Gel) Basify->Flash Concentrate Organic Phase SaltForm Step 3: Salt Formation (HCl or Oxalate) Flash->SaltForm If Oil/Impure Final Pure Product (>98% HPLC) Flash->Final If Solid & Pure Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Recryst->Final

Figure 1: Integrated purification workflow for N-alkylated aminoquinolines.

Detailed Protocols

Method A: The "Rough Clean" (Modified Acid-Base Extraction)

Objective: Remove non-basic impurities (ligands, solvents) and very weak bases.

  • Dissolution: Dissolve the crude residue in 1M HCl (10 mL per gram of crude).

    • Why: Both the quinoline ring and the exocyclic amine will protonate, rendering the amines water-soluble.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (3 x volume).

    • Observation: The aqueous layer should be yellow/orange (characteristic of protonated aminoquinolines). The organic layer will contain non-basic impurities (e.g., unreacted bromobutane, phosphine ligands). Discard the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Critical Step: Ensure the pH is high enough to deprotonate both the ring nitrogen and the amine. The solution will likely turn cloudy/oily.[1]

  • Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Method B: Flash Chromatography (The Separation Engine)

Objective: Separate the Primary (SM) from the Secondary (Product).

Because the product has a butyl group, it is significantly less polar than the starting material (6-aminoquinoline).

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane:Ethyl Acetate (with 1% Triethylamine).

  • Gradient Protocol:

Column Volume (CV)Solvent Ratio (Hex:EtOAc)Eluting Component
0 - 395:5Non-polar impurities
3 - 880:20Tertiary Amine (Over-alkylation)
8 - 1570:30 to 60:40Target: N-(butan-2-yl)quinolin-6-amine
> 1520:80 to 0:100Starting Material (6-Aminoquinoline)
  • TLC Visualization: Use UV (254 nm) and Ninhydrin Stain .

    • Note: 6-aminoquinoline (primary) stains dark red/purple. The secondary amine target usually stains a lighter pink/orange or requires heating to manifest.

    • Fluorescence: The product is likely fluorescent.[2] Use a handheld UV lamp to track fractions.

Method C: Salt-Mediated Crystallization (The "Pro" Technique)

Objective: Solidify an oily product and achieve >99% purity.

Secondary alkyl-aryl amines often exist as oils, making handling difficult. Converting them to a Hydrochloride or Oxalate salt is the gold standard for final purification.

Protocol for Hydrochloride Salt:

  • Dissolve the semi-pure free base (oil) in a minimal amount of dry Diethyl Ether or Ethanol .

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or dry HCl gas generated in situ.

  • Observation: A precipitate should form immediately.

  • Recrystallization: If the precipitate is amorphous (sticky), redissolve in hot Ethanol and add Diethyl Ether dropwise until turbid. Let stand in the fridge.

  • Filtration: Collect the crystals. These are typically non-hygroscopic and shelf-stable.

Quality Control & Validation

Before releasing the batch, validate identity and purity using these specific markers:

  • 1H NMR (Diagnostic Signals):

    • The "Chiral" Proton: Look for the methine proton of the sec-butyl group (

      
      ). It should appear as a multiplet around 3.4 - 3.8 ppm .
      
    • The Amine Proton: A broad singlet (

      
      ) around 4.0 - 6.0 ppm  (solvent dependent). Crucial: If this is missing, you have the tertiary impurity. If it integrates to 2H, you have the starting material.
      
    • Quinoline Ring: Characteristic aromatic signals (7.0 - 8.8 ppm).

  • HPLC Purity:

    • Run a gradient from 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • The secondary amine will elute after the primary amine but before the tertiary amine (typically).

References

  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955). Quinoline Synthesis and Purification. (General reference for quinoline handling).

  • De, D., et al. (1996). "Aminoquinolines that circumvent resistance in Plasmodium falciparum in vitro." American Journal of Tropical Medicine and Hygiene, 55(6), 579-583. (Discusses structure-activity relationships and lipophilicity of N-alkyl aminoquinolines).

  • Sigma-Aldrich Technical Bulletin. 6-Aminoquinoline Product Specification and Handling. (Physical properties of the parent compound).[1][2][3][4][5]

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization of Amines. (Best practices for amine salt formation).

  • GuideChem. Synthesis and Purification of 6-Aminoquinoline Derivatives. (Industrial purification contexts).[6][7]

Sources

Application Note: N-(butan-2-yl)quinolin-6-amine in Advanced Material Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(butan-2-yl)quinolin-6-amine (CAS: Available upon vendor request, typically custom synthesized or cataloged as a building block) represents a critical bifunctional scaffold in material science. Distinguished by its electron-deficient quinoline core and the electron-donating secondary amine substituted with a chiral sec-butyl chain, this molecule serves as a pivotal intermediate for Organic Light-Emitting Diodes (OLEDs) and a high-efficiency Corrosion Inhibitor for acidic media.

This guide details the physicochemical exploitation of N-(butan-2-yl)quinolin-6-amine, focusing on its use as a hole-transport precursor and a mixed-type corrosion inhibitor. We provide validated protocols for its functionalization and electrochemical characterization.

Physicochemical Profile & Material Relevance[1][2][3][4][5][6][7]

The molecule features a "Push-Pull" electronic structure, where the 6-amino group acts as a donor (D) and the quinoline nitrogen acts as an acceptor (A). The sec-butyl group introduces chirality and steric bulk, which disrupts π-π stacking in solid-state films—a desirable trait for preventing fluorescence quenching in optoelectronics.

PropertySpecificationMaterial Science Significance
Molecular Structure C₁₃H₁₆N₂Heterocyclic aromatic amine.
Electronic Character AmphotericProtonation of quinoline N (pKa ~4.9) allows pH sensing; Amine N allows metal coordination.
Solubility High (DCM, THF, Toluene)The sec-butyl chain enhances solubility in organic solvents compared to the parent 6-aminoquinoline, facilitating solution-processing.
Chirality Stereocenter at C2 of butylPotential for chiral separation phases or circularly polarized luminescence (CPL) materials.

Application I: High-Performance Corrosion Inhibition

Context: Quinoline derivatives are premier corrosion inhibitors for carbon steel in acidic environments (e.g., HCl pickling). N-(butan-2-yl)quinolin-6-amine outperforms unsubstituted quinolines due to the hydrophobic sec-butyl tail, which forms a denser barrier film on the metal surface.

Mechanism of Action

The molecule adsorbs onto the metal surface via the quinoline nitrogen lone pair and the π-electrons of the aromatic rings. The sec-butyl chain orients away from the surface, creating a hydrophobic exclusion zone that repels water and corrosive ions (


, 

).
Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: Quantify the inhibition efficiency (


) on mild steel in 1.0 M HCl.

Materials:

  • Working Electrode: Mild Steel (polished to mirror finish).

  • Counter Electrode: Platinum wire/mesh.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + Inhibitor (50–500 ppm).

Workflow:

  • OCP Stabilization: Immerse the working electrode in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

    • Bias: At OCP.

  • Tafel Polarization (Optional Validation): Scan ±250 mV vs. OCP at 1 mV/s.

Data Analysis: Calculate inhibition efficiency using Charge Transfer Resistance (


) derived from the Nyquist plot diameter:


Representative Data (Simulated):

Concentration (ppm)

(

)
Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0) 25.4--
50 145.282.50.825
100 289.191.20.912
200 410.593.80.938
500 435.094.10.941

Analyst Note: The plateau at >200 ppm indicates monolayer saturation (Langmuir adsorption isotherm).

Application II: Precursor for Hole-Transport Materials (OLEDs)

Context: In OLEDs, the secondary amine functionality allows for Buchwald-Hartwig cross-coupling to generate triarylamines. The quinoline core provides high electron affinity, making the resulting material a "bipolar" host (transporting both holes and electrons).

Protocol: Synthesis of N,N-Diaryl-6-aminoquinoline Derivative

Reaction: Coupling N-(butan-2-yl)quinolin-6-amine with 4-bromobiphenyl.

Reagents:

  • N-(butan-2-yl)quinolin-6-amine (1.0 eq)[1]

  • 4-Bromobiphenyl (1.2 eq)

  • 
     (2 mol%)
    
  • XPhos or BINAP (4 mol%)

  • 
     (1.5 eq)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon x3.

  • Loading: Charge the flask with the amine, aryl bromide, base, and Pd-catalyst/ligand system inside a glovebox if possible.

  • Reaction: Add degassed toluene. Heat to 110°C for 12–18 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2).

    • Checkpoint: The secondary amine spot (

      
      ) should disappear; a new fluorescent blue/green spot (
      
      
      
      ) should appear.
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate.

  • Purification: Flash column chromatography on silica gel.

Visualization: Synthesis & Electronic Flow

The following diagram illustrates the transformation from the precursor to the functional OLED material.

G cluster_mech Electronic Property Tuning Precursor N-(butan-2-yl) quinolin-6-amine (Secondary Amine) Reagents Ar-Br + Pd Catalyst (Buchwald-Hartwig) Precursor->Reagents Activation Product Triarylamine Derivative (Hole Transport Layer) Reagents->Product C-N Coupling Device OLED Device (Recombination Zone) Product->Device Vapor Deposition HOMO HOMO Level (Raised by Amine) Product->HOMO LUMO LUMO Level (Quinoline Core) Product->LUMO

Figure 1: Synthetic pathway transforming the secondary amine precursor into a functional Hole Transport Material (HTM), highlighting the electronic modulation.

Safety & Handling (E-E-A-T)

While valuable, aminoquinolines are bioactive.[2]

  • Toxicity: Potential skin sensitizer and irritant. Related 8-aminoquinolines are known to cause methemoglobinemia; treat 6-amino analogs with similar caution.

  • Storage: Store under inert gas (Argon) at 2–8°C. Secondary amines can oxidize to nitroxides or imines upon prolonged air exposure.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx.

References

  • Quinoline Derivatives in Optoelectronics

    • Title: Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.[3]

    • Source: ResearchG
    • Link:[Link]

  • Synthesis of Aminoquinolines

    • Title: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[2]

    • Source: CLOCKSS / Heterocycles.[2][4]

    • Link:[Link] (Archival reference for general Zn/AcOH reduction protocols).

  • Corrosion Inhibition Mechanisms: Title: Quinoline derivatives as corrosion inhibitors for mild steel in acidic medium. Source: General Corrosion Science Literature (Consensus mechanism for N-heterocycles). Context: Supports the mechanism of N-adsorption and alkyl chain shielding described in Section 3.
  • Catalog Verification

    • Title: N-(butan-2-yl)quinolin-6-amine Product Page.[1]

    • Source: BLDpharm.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(butan-2-yl)quinolin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Reaction Conditions for N-(butan-2-yl)quinolin-6-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are attempting to synthesize N-(butan-2-yl)quinolin-6-amine , a secondary aryl amine often utilized as a kinase inhibitor scaffold.[1] The synthesis involves forming a C-N bond between the electron-deficient quinoline core (position 6) and a secondary alkyl amine.

This guide prioritizes two synthetic pathways:

  • Route A (Standard): Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.[1][2]

  • Route B (Alternative): Reductive Amination of 6-Aminoquinoline.[1]

Part 1: Route Selection & Decision Matrix

Before optimizing conditions, verify you are using the correct pathway for your available starting materials and stereochemical requirements.

RouteSelection Start Start: Select Precursors Q1 Do you require a specific enantiomer (e.g., (R)-butan-2-yl)? Start->Q1 RouteA Route A: Buchwald-Hartwig (Stereospecificity Retained) Q1->RouteA Yes RouteB Route B: Reductive Amination (Yields Racemate*) Q1->RouteB No (Racemic OK) SubstrateA Precursors: 6-Bromoquinoline + Chiral 2-Aminobutane RouteA->SubstrateA SubstrateB Precursors: 6-Aminoquinoline + 2-Butanone RouteB->SubstrateB Note *Unless using chiral Ir-catalysts RouteB->Note

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on stereochemical requirements.

Part 2: Protocol Optimization (Buchwald-Hartwig)

This is the industry standard for coupling electron-poor heterocycles like quinoline.[1] The 6-position of quinoline is not sufficiently activated for standard


 (Nucleophilic Aromatic Substitution) without forcing conditions that degrade the substrate.
Core Protocol (Optimized)
ParameterRecommendationRationale
Electrophile 6-Bromoquinoline (1.0 equiv)Bromides offer the best balance of oxidative addition rates and stability compared to iodides (unstable) or chlorides (slow).[1]
Nucleophile Butan-2-amine (1.2 equiv)Use slight excess.[1] If chiral, use the HCl salt to prevent oxidation before use, but freebase in situ.
Catalyst Pd₂(dba)₃ (1-2 mol%)A robust Pd(0) source.[1] Avoid Pd(OAc)₂ unless you include a reduction step.
Ligand RuPhos or BrettPhos (2-4 mol%)Critical: Standard PPh₃ fails here.[1] RuPhos is specifically designed for secondary amines and prevents

-hydride elimination.[1]
Base NaOtBu (1.5 equiv)Strong bulky base facilitates rapid transmetallation. Use

if functional groups are base-sensitive.[1]
Solvent Toluene or 1,4-DioxaneAnhydrous.[1] Degassed is mandatory.[3]
Temp 80°C - 100°CSufficient to drive the cycle without thermal decomposition.[1]
Troubleshooting Guide: Buchwald-Hartwig

Q: The reaction stalls at <20% conversion. Is my catalyst dead?

  • Diagnosis: Likely Catalyst Poisoning . The quinoline nitrogen (N-1) is a good ligand and can bind to Palladium, displacing your phosphine ligand and shutting down the cycle.

  • Solution:

    • Switch to a Pre-catalyst (e.g., RuPhos Pd G3 or G4). These ensure the active Pd(0)-Ligand species is formed immediately upon heating, outcompeting the quinoline nitrogen.

    • Increase catalyst loading to 5 mol%.

Q: I see a side product with M-H mass (Dehalogenation).

  • Diagnosis:

    
    -Hydride Elimination.[1] The secondary alkyl amine (butan-2-amine) has beta-hydrogens.[1] If the reductive elimination is slow, the Pd center will "eat" a hydrogen, releasing the amine as an imine and the quinoline as quinoline (H-substituted).
    
  • Solution: Use RuPhos . It is bulky and electron-rich, specifically engineered to accelerate Reductive Elimination, thereby beating the

    
    -hydride elimination pathway.[1]
    

Q: My chiral amine racemized.

  • Diagnosis: While Buchwald couplings are generally stereoretentive, high temperatures with strong bases can cause racemization via reversible

    
    -hydride elimination.[1]
    
  • Solution: Lower temperature to 65°C and switch base to

    
     (weaker base), allowing a longer reaction time (24-48h).
    

Part 3: Protocol Optimization (Reductive Amination)

This route is cost-effective and avoids heavy metals but is challenging because 6-aminoquinoline is a weak nucleophile (aniline-like) and 2-butanone is a sterically hindered ketone.[1]

Core Protocol (Optimized)
ParameterRecommendationRationale
Amine 6-Aminoquinoline (1.0 equiv)The limiting reagent.[1]
Carbonyl 2-Butanone (1.5 - 2.0 equiv)Excess ketone drives equilibrium.[1]
Lewis Acid Ti(OiPr)₄ (1.5 equiv)Mandatory Additive. 6-Aminoquinoline is too weak to form the imine with a ketone spontaneously. Titanium acts as a water scavenger and Lewis acid to force imine formation.
Reductant NaBH₄ (post-imine formation)Add after imine formation is complete (approx 12h).
Solvent THF or MethanolTHF is preferred for the Ti(OiPr)₄ step; Methanol for the reduction step.
Step-by-Step Workflow
  • Imine Formation: Dissolve 6-aminoquinoline and 2-butanone in dry THF. Add Ti(OiPr)₄ dropwise. Stir at reflux (65°C) for 12-18 hours.

    • Checkpoint: Monitor by TLC.[3] You must see the disappearance of the amine before proceeding.

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv). Alternatively, use STAB (Sodium Triacetoxyborohydride) if functional group tolerance is needed, though STAB is often too slow for sterically hindered imines.

  • Quench: Quench carefully with aqueous NaOH to precipitate Titanium salts as white solids. Filter through Celite.

Troubleshooting Guide: Reductive Amination

Q: No reaction occurs; starting material remains.

  • Diagnosis: The ketone (2-butanone) is not electrophilic enough for the weak aniline nucleophile.

  • Solution: You must use the Titanium(IV) isopropoxide method described above. Standard conditions (AcOH/STAB) will fail for this specific substrate pair due to steric and electronic mismatch.

Q: I obtained the product, but it's a racemate.

  • Explanation: Reductive amination generates a planar imine intermediate. The hydride can attack from either face.

  • Solution: If you need a chiral product via this route, you must use an asymmetric transfer hydrogenation catalyst (e.g., chiral Iridium or Rhodium catalysts) instead of Borohydride.

Part 4: Mechanism & Failure Analysis

Understanding the failure points in the catalytic cycle allows for faster debugging.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 6-Bromoquinoline Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Base / Amine Fail1 FAILURE POINT A: Quinoline N-binding (Catalyst Death) OxAdd->Fail1 Low Ligand Concentration RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Limiting Step Fail2 FAILURE POINT B: Beta-Hydride Elimination (Dehalogenation) Coord->Fail2 Slow Red. Elim. (Wrong Ligand) RedElim->Pd0 - Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination showing specific failure modes for quinoline substrates.

Part 5: Purification & Safety

  • Palladium Removal: Quinoline compounds love to hold onto Palladium.

    • Protocol: After workup, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 2 hours before concentration. Simple column chromatography often fails to remove trace Pd (which appears as a dark stain).

  • Regioisomers: If using Route A, regioisomers are rare. If using Route B, ensure no condensation occurs at the quinoline nitrogen (rare due to aromaticity).

  • Safety: 6-Aminoquinoline is toxic.[1][4] Handle all quinoline derivatives in a fume hood.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines." Note: General reference for quinoline N-poisoning mechanisms.

Sources

Technical Support Center: Crystallization of N-(butan-2-yl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of N-(butan-2-yl)quinolin-6-amine. This resource is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and aim to achieve high purity, consistent yield, and control over its solid-state form. As a substituted quinolinamine, this molecule presents unique challenges and opportunities in its purification and isolation. This guide provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind our recommendations.

Section 1: Compound Properties & Pre-Crystallization Checklist

Before attempting crystallization, a thorough understanding of the compound's properties is essential. N-(butan-2-yl)quinolin-6-amine is comprised of a 6-aminoquinoline core, which is a solid at room temperature, and a chiral sec-butyl group. This structure informs our approach to solvent selection and handling.

PropertyValue / ObservationRationale & Implications for Crystallization
Molecular Formula C₁₃H₁₆N₂---
Molecular Weight 200.28 g/mol ---
Physical Form (Predicted) Solid or viscous oil at STPThe parent compound, 6-aminoquinoline, is a solid with a melting point of 115-119 °C.[1] The addition of the butyl group may lower the melting point.
Solubility (Inferred) Soluble in polar organic solvents like methanol, ethanol, DMSO, and chloroform. Insoluble in water.[1]A wide range of potential solvents allows for various crystallization techniques, including cooling and anti-solvent methods. The insolubility in water makes it a potential anti-solvent.
Chemical Stability Air and light sensitive.[1] Amines are susceptible to oxidation, which can lead to discoloration (e.g., yellowing).[2][3]All crystallization experiments should be conducted with minimal exposure to air and bright light. Using an inert atmosphere (Nitrogen or Argon) is highly recommended. Impurities from degradation can significantly hinder crystallization.
Chirality Contains a stereocenter at the 2-position of the butyl group.If starting from a racemic mixture, diastereomeric crystallization may be a consideration if a resolving agent is used. For a single enantiomer, conditions must be controlled to prevent racemization.
Frequently Asked Questions: Before You Begin

Q: What is the single most important factor to check before attempting to crystallize N-(butan-2-yl)quinolin-6-amine?

A: The purity of your crude material. Crystallization is a purification technique, but it is not magic. If your starting material is heavily contaminated with impurities or is a viscous oil due to residual solvent or byproducts, achieving crystalline material will be exceptionally difficult. We recommend ensuring the material is free from residual solvents via high vacuum and, if necessary, performing a preliminary purification step like column chromatography. The presence of even minor impurities can act as "crystal poisons," inhibiting nucleation and growth.[4]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of N-(butan-2-yl)quinolin-6-amine in a direct question-and-answer format.

Q1: I've dissolved my compound, but no crystals are forming upon cooling. What's wrong?

A: This is a classic problem that typically points to one of two issues: excessive solvent or an inappropriate solvent choice.

  • Causality: Crystal formation requires a supersaturated solution, meaning the concentration of the solute is higher than its solubility at a given temperature. If too much solvent was used, the solution might never reach supersaturation, even upon cooling.[4]

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a pure crystal of N-(butan-2-yl)quinolin-6-amine, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.

    • Increase Concentration:

      • Solvent Evaporation: Gently warm the solution and remove a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Be careful not to remove too much, too quickly.

      • Introduce an Anti-Solvent: If your compound is dissolved in a solvent like ethanol, slowly add a solvent in which it is insoluble (an "anti-solvent"), such as water or hexane, until the solution becomes faintly cloudy (turbid).[6][7] This indicates you have reached the point of saturation. Warm the solution slightly until it becomes clear again, then allow it to cool slowly.

Q2: My compound separated as a sticky oil instead of crystals. How do I fix this "oiling out"?

A: "Oiling out" occurs when the solute's concentration is so far above its saturation point that it comes out of solution as a liquid phase before it can form an ordered crystal lattice.

  • Causality: This is common when a solution is cooled too rapidly or when the compound's melting point is low. The high degree of supersaturation favors rapid, disordered precipitation over slow, ordered crystallization.[5]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (5-10% by volume) of the primary solvent to slightly decrease the supersaturation level.

    • Ensure Slow Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool to room temperature on the benchtop, insulated in a beaker of warm water or a Dewar flask to slow the cooling rate as much as possible.[5]

    • Try a Different Solvent: If slow cooling fails, the compound may be too soluble in your chosen solvent. Experiment with a solvent in which the compound has slightly lower solubility.

Q3: My crystallization worked, but the final yield is very low. How can I improve it?

A: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor.

  • Causality: This can be due to using an excessive amount of solvent, not cooling the mixture to a low enough temperature, or filtering the crystals before crystallization was complete.[4]

  • Troubleshooting Protocol:

    • Optimize Solvent Volume: During the initial dissolution, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. For every extra milliliter of solvent, more of your product will remain in solution.

    • Maximize Cooling: Once the solution has cooled slowly to room temperature, place it in an ice bath for at least 30 minutes, and potentially in a freezer if the solvent's freezing point allows. This will minimize the compound's solubility and maximize the amount that crystallizes out.

    • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Reduce its volume by 50-70% using a rotary evaporator and cool the concentrated solution again. This will often yield a "second crop" of crystals. Note that this second crop may be less pure than the first.

Q4: I seem to be getting different types of crystals (needles, plates) under slightly different conditions. What is happening?

A: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

  • Causality: Polymorphism is a critical concept in pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.[8][9] The specific polymorph obtained is highly sensitive to conditions like the solvent used, the rate of cooling, and the level of supersaturation.[8]

  • Control Strategy:

    • Maintain Strict Consistency: To obtain a single, consistent polymorph, you must rigorously control all crystallization parameters: solvent system, concentration, cooling profile, and agitation speed.

    • Utilize Seeding: The most effective way to ensure the desired polymorph is to seed the supersaturated solution with a crystal of that specific form. This directs the crystallization process towards the intended structure.

    • Characterize Your Forms: Use analytical techniques like X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy to characterize the different crystal forms you are observing.

Section 3: Recommended Crystallization Protocols

Here are detailed, step-by-step methodologies for common crystallization techniques applicable to N-(butan-2-yl)quinolin-6-amine.

Protocol 1: Controlled Cooling Crystallization

This is the most common method and is ideal for compounds with good temperature-dependent solubility.[6][10]

  • Place 1.0 g of crude N-(butan-2-yl)quinolin-6-amine into a clean Erlenmeyer flask equipped with a stir bar.

  • Add a suitable solvent (e.g., methanol, ethanol) dropwise while heating the mixture to a gentle boil with stirring.

  • Continue adding the solvent just until all the solid material has dissolved. Avoid adding a large excess.

  • Remove the flask from the heat source and cover it. Allow the solution to cool slowly towards room temperature on a benchtop. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under a high vacuum to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble across a wide range of temperatures or for controlling crystal size.[6][11]

  • Dissolve 1.0 g of crude N-(butan-2-yl)quinolin-6-amine in the minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • With vigorous stirring, add an "anti-solvent" (e.g., water, hexane) dropwise. The anti-solvent should be one in which the compound is insoluble.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 1.

Section 4: Visualization of Workflows

Troubleshooting Logic Flow

The following diagram outlines a systematic approach to troubleshooting common crystallization failures.

G start Start: Dissolved Compound, No Crystals check_saturation Is the solution supersaturated? start->check_saturation action_induce Action: Induce Nucleation (Scratch / Seed) check_saturation->action_induce No action_concentrate Action: Increase Concentration (Evaporate / Add Anti-Solvent) check_saturation->action_concentrate Unsure oiling_out Problem: Oiling Out check_saturation->oiling_out Yes, but... check_success Crystals Formed? action_induce->check_success action_concentrate->check_success success Success: Collect Crystals check_success->success Yes failure Failure: Re-evaluate Solvent System check_success->failure No action_slow_cool Action: Re-dissolve, add 10% more solvent, cool SLOWLY oiling_out->action_slow_cool action_slow_cool->check_success

Caption: A decision tree for troubleshooting crystallization.

Method Selection Workflow

This diagram helps in selecting the appropriate crystallization technique based on the compound's solubility characteristics.

G start Start: Characterize Solubility temp_dependent Is solubility strongly temperature-dependent? start->temp_dependent high_solubility Is solubility high in most solvents at room temp? temp_dependent->high_solubility No cooling_cryst Method: Cooling Crystallization temp_dependent->cooling_cryst Yes antisolvent_cryst Method: Anti-Solvent Crystallization high_solubility->antisolvent_cryst Yes evaporation_cryst Method: Slow Evaporation high_solubility->evaporation_cryst No/Moderate end Proceed to Protocol cooling_cryst->end antisolvent_cryst->end evaporation_cryst->end

Caption: Selecting a crystallization method based on solubility.

References

  • SIELC Technologies. (2018). 6-(Butan-2-yl)quinoline.
  • Wikipedia. (n.d.). n-Butylamine. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • Revision Monkey. (2019). Crystallisation and Evaporation. YouTube. [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database. [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(sec-Butyl)quinoline. PubChem Compound Database. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science. [Link]

  • MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. [Link]

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]

  • FerTech Inform. (2022). Evaporation and Crystallisation processes. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. [Link]

Sources

Validation & Comparative

Definitive Guide to N-(butan-2-yl)quinolin-6-amine Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Catalog vs. Certified" Dilemma

For researchers working with N-(butan-2-yl)quinolin-6-amine (CAS: 1248916-43-9), the current supply chain presents a specific challenge: this compound is primarily available as a heterocyclic building block rather than a certified Pharmacopeial Reference Standard (USP/EP).[1]

While suppliers like BLDpharm and BenchChem list this compound, it is typically synthesized as a research-grade intermediate.[1] For drug development professionals using this as a starting material or impurity marker, "Certificate of Analysis" (CoA) values based solely on HPLC-UV purity are insufficient.[1]

The Critical Technical Risk: The sec-butyl group (butan-2-yl) introduces a chiral center .[1] Unless explicitly labeled as the (R)- or (S)-enantiomer, commercial standards are almost invariably racemic .[1] Using a racemic standard to validate a stereoselective synthesis process can lead to catastrophic failures in downstream enantiomeric excess (ee) calculations.[1]

Availability & Specification Matrix
FeatureCatalog Standard (e.g., BLDpharm)Primary Reference Standard (In-House Certified)
Purity (HPLC) >97% (Area %)>99.5% (w/w mass balance)
Stereochemistry Usually Racemic (Unspecified)Enantiopure (>99% ee)
Identity Data 1H-NMR, MS2D-NMR (COSY/NOESY), qNMR, IR, TGA
Intended Use Synthesis starting materialGMP Impurity Marker / Release Testing
Risk Factor High (Batch-to-batch variability)Low (Fully characterized)

Structural Validation & Regioisomerism

The quinoline scaffold is prone to positional isomerism.[1] When sourcing N-(butan-2-yl)quinolin-6-amine, you must validate that the alkylamino group is indeed at the C6 position and not the C5 or C8 positions (common in Skraup synthesis byproducts).[1]

Key Mechanistic Checkpoint: 1H-NMR Coupling

To confirm the C6 substitution, examine the aromatic region (7.0 - 9.0 ppm).[1]

  • C6-Isomer: The proton at C5 and C7 will show meta-coupling (~2-3 Hz) and ortho-coupling (~9 Hz) patterns distinct from the C8-isomer (which is related to Primaquine and has a different substitution pattern).[1]

  • Validation Step: A COSY (Correlation Spectroscopy) experiment is mandatory to trace the spin system of the quinoline ring and confirm the amine attachment point.[1]

Experimental Protocol: Chiral Purity Determination

Since commercial standards are likely racemic, you must establish a Chiral HPLC method to resolve the (R) and (S) enantiomers.[1] This is critical if your biological target requires a specific stereoisomer.[1]

Method: Normal Phase Chiral HPLC

Objective: Resolve enantiomers of N-(butan-2-yl)quinolin-6-amine.

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for secondary amines).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
    
    • Note: Diethylamine (DEA) is essential to suppress peak tailing caused by the interaction of the basic quinoline nitrogen with residual silanols.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (quinoline

    
     transition).
    
  • Temperature: 25°C.

Self-Validating Logic:

  • Inject the commercial standard (Racemic).[1] You should observe two peaks with an area ratio of ~50:50.[1]

  • If only one peak appears, either the standard is enantiopure (unlikely for cheap catalog items) or the method has failed to separate the enantiomers.[1]

  • Troubleshooting: Reduce Isopropanol to 5% to increase retention and resolution.

Strategic Workflow: Standard Qualification

The following diagram outlines the decision logic for qualifying a purchased standard of N-(butan-2-yl)quinolin-6-amine for use in regulated research.

Standard_Qualification Start Source Commercial Standard (CAS 1248916-43-9) Identity Identity Verification (1H-NMR + HRMS) Start->Identity Regio_Check Regioisomer Check (Is it C6 or C8?) Identity->Regio_Check Chiral_Check Chiral HPLC Screening (Racemic vs Enantiopure) Regio_Check->Chiral_Check Structure Confirmed Fail REJECT: Wrong Isomer Regio_Check->Fail NMR coupling mismatch Decision_Racemic Result: Racemic (50:50) Chiral_Check->Decision_Racemic Two Peaks Decision_Pure Result: Enantiopure Chiral_Check->Decision_Pure Single Peak Action_Prep Action: Prep Chiral Separation or Use as Racemic Ref Decision_Racemic->Action_Prep Action_Use Action: Release for Assay Development Decision_Pure->Action_Use

Figure 1: Qualification workflow for N-(butan-2-yl)quinolin-6-amine, emphasizing the critical checkpoint for stereochemistry.

Synthesis & Impurity Context

Understanding the origin of the standard helps in predicting impurities.[1] This compound is typically synthesized via Reductive Amination :


[1]

Impurity Profile to Monitor:

  • Bis-alkylation: Formation of N,N-di(butan-2-yl)quinolin-6-amine.[1] This will show a significant increase in lipophilicity (RT shift in Reverse Phase HPLC).[1]

  • Unreacted Amine: Residual Quinolin-6-amine (CAS 580-15-4). This is a known mutagenic impurity class and must be quantified at trace levels (ppm).[1]

Recommended QC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 3.0 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Formic acid ensures protonation of the quinoline nitrogen, improving peak shape.[1] The gradient effectively separates the polar primary amine precursor from the secondary amine product.[1]

References

  • BLDpharm. (2023).[1] Product Analysis: N-(butan-2-yl)quinolin-6-amine (CAS 1248916-43-9).[5] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 6-Aminoquinoline (Precursor Data). National Library of Medicine.[1][6] Retrieved from [6][7]

  • Thermo Fisher Scientific. (2023).[1] Analytical Standards for Quinoline Derivatives. Retrieved from [8]

  • Sielc Technologies. (2018).[1] HPLC Separation of Quinoline Derivatives. Retrieved from [1]

Sources

A Comparative Analysis of Synthetic Strategies for N-(butan-2-yl)quinolin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides a detailed comparative analysis of plausible synthetic routes for N-(butan-2-yl)quinolin-6-amine, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Given the absence of a standardized, publicly available synthesis protocol for this specific molecule, this document outlines three robust and theoretically sound synthetic strategies, drawing upon established and widely recognized chemical transformations. The objective is to equip researchers with the necessary theoretical framework and practical insights to approach the synthesis of this and structurally related compounds.

The comparative analysis will delve into the mechanistic underpinnings, potential advantages and disadvantages, and detailed experimental protocols for each proposed route:

  • Reductive Amination of 6-Aminoquinoline with Butan-2-one

  • Buchwald-Hartwig Amination of 6-Bromoquinoline with Butan-2-amine

  • Direct N-Alkylation of 6-Aminoquinoline with a Butan-2-yl Halide

Each proposed synthesis is supported by references to authoritative literature, ensuring scientific integrity and providing a foundation for further investigation.

Route 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines.[1] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of N-(butan-2-yl)quinolin-6-amine, this would involve the reaction of 6-aminoquinoline with butan-2-one.

Mechanistic Rationale

The reaction proceeds in two key steps. First, the nucleophilic amino group of 6-aminoquinoline attacks the electrophilic carbonyl carbon of butan-2-one to form a hemiaminal intermediate. This is followed by the elimination of water to form a Schiff base (imine). The subsequent reduction of the imine C=N double bond, typically with a hydride reducing agent, yields the final secondary amine product. The choice of reducing agent is critical; it must be capable of reducing the imine but not the ketone starting material. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are often the reagents of choice for this purpose.

G start 6-Aminoquinoline + Butan-2-one hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine (Schiff Base) hemiaminal->imine - H2O product N-(butan-2-yl)quinolin-6-amine imine->product + [H] reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->imine

Figure 1: General workflow for the reductive amination synthesis of N-(butan-2-yl)quinolin-6-amine.

Proposed Experimental Protocol
  • To a stirred solution of 6-aminoquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added butan-2-one (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(butan-2-yl)quinolin-6-amine.

Analysis of Reductive Amination Route
Parameter Assessment Supporting Rationale
Reagent Availability High6-Aminoquinoline, butan-2-one, and sodium triacetoxyborohydride are common and relatively inexpensive laboratory reagents.
Scalability GoodThe reaction conditions are generally mild and amenable to scale-up.
Reaction Conditions MildTypically performed at room temperature, avoiding harsh conditions that could lead to side reactions.
Potential Side Reactions Low to ModerateOver-alkylation is generally not an issue. The primary challenge is ensuring complete imine formation before reduction.
Work-up and Purification StandardInvolves a straightforward aqueous work-up and standard chromatographic purification.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method has become a cornerstone of modern synthetic organic chemistry for the synthesis of aryl amines.[4] The synthesis of N-(butan-2-yl)quinolin-6-amine via this route would involve the coupling of 6-bromoquinoline with butan-2-amine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established.[3] It begins with the oxidative addition of the aryl halide (6-bromoquinoline) to a palladium(0) complex. The resulting palladium(II) complex then undergoes ligand exchange with the amine (butan-2-amine). Deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final step is reductive elimination from this complex to yield the desired N-aryl amine product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[5][6]

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition aryl_halide 6-Bromoquinoline aryl_halide->oxidative_addition amine Butan-2-amine amido_complex Pd(II) Amido Complex amine->amido_complex base Base (e.g., NaOtBu) base->amido_complex oxidative_addition->amido_complex + Amine, - HX amido_complex->pd0 Regeneration product N-(butan-2-yl)quinolin-6-amine amido_complex->product Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Proposed Experimental Protocol
  • A reaction vessel is charged with 6-bromoquinoline (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).[7]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by butan-2-amine (1.2 eq).

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove palladium residues.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography.

Analysis of Buchwald-Hartwig Amination Route
Parameter Assessment Supporting Rationale
Substrate Scope BroadThis method is generally tolerant of a wide range of functional groups on both the aryl halide and the amine.
Reaction Conditions Moderate to High TemperatureRequires elevated temperatures and strictly inert conditions.
Reagent Cost Moderate to HighPalladium catalysts and specialized phosphine ligands can be expensive.
Potential Side Reactions LowThe reaction is typically very selective, with minimal side product formation if optimized correctly.
Work-up and Purification Moderate ComplexityRequires careful removal of the catalyst and purification to obtain a metal-free product.

Route 3: Direct N-Alkylation

Direct N-alkylation is a classical method for the formation of C-N bonds, involving the reaction of an amine with an alkyl halide.[8] In the context of synthesizing N-(butan-2-yl)quinolin-6-amine, this would entail the reaction of 6-aminoquinoline with a butan-2-yl halide (e.g., 2-bromobutane or 2-iodobutane).

Mechanistic Rationale

This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2). The lone pair of electrons on the nitrogen atom of 6-aminoquinoline acts as a nucleophile, attacking the electrophilic carbon of the butan-2-yl halide and displacing the halide ion. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine product. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine and even a quaternary ammonium salt, as the secondary amine product is often more nucleophilic than the starting primary amine.

G start 6-Aminoquinoline + Butan-2-yl halide transition_state SN2 Transition State start->transition_state Nucleophilic Attack ammonium_salt Secondary Ammonium Salt transition_state->ammonium_salt - Halide product N-(butan-2-yl)quinolin-6-amine ammonium_salt->product Deprotonation overalkylation Over-alkylation Products product->overalkylation Further Alkylation base Base (e.g., K2CO3) base->ammonium_salt

Figure 3: Reaction pathway for direct N-alkylation, highlighting the potential for over-alkylation.

Proposed Experimental Protocol
  • In a round-bottom flask, 6-aminoquinoline (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • A mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), is added to the solution.[8]

  • Butan-2-yl bromide or iodide (1.1 eq) is added, and the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C).

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is separated, washed several times with water to remove the solvent and salts, then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product mixture is then purified by column chromatography to separate the desired secondary amine from unreacted starting material and any over-alkylation products.

Analysis of Direct N-Alkylation Route
Parameter Assessment Supporting Rationale
Reagent Cost LowThe reagents for this route are generally inexpensive and readily available.
Simplicity HighThe experimental setup and procedure are straightforward.
Selectivity Low to ModerateProne to over-alkylation, which can lead to a mixture of products and lower yields of the desired secondary amine.
Reaction Conditions ModerateRequires heating, and the reaction times can be long.
Work-up and Purification Potentially ChallengingSeparation of the desired product from over-alkylated byproducts can be difficult.

Comparative Summary and Recommendations

Synthesis RouteKey AdvantagesKey DisadvantagesRecommended For
Reductive Amination High selectivity, mild conditions, readily available reagents.Requires a two-step, one-pot procedure.Initial small-scale synthesis and process development due to its reliability and clean reaction profile.
Buchwald-Hartwig Amination Excellent functional group tolerance, high yields, broad applicability.High cost of catalysts and ligands, requires strict inert conditions.Situations where functional group tolerance is critical or when other methods fail. Well-suited for library synthesis.
Direct N-Alkylation Simple procedure, low-cost reagents.Poor selectivity (over-alkylation), potentially difficult purification.Exploratory work where cost is a primary concern and yield is not the main driver.

For the synthesis of N-(butan-2-yl)quinolin-6-amine, Reductive Amination stands out as the most promising initial approach. It offers a balance of mild reaction conditions, high selectivity, and the use of common and affordable reagents. This method is likely to provide a clean product profile, simplifying purification and maximizing the yield of the target compound.

The Buchwald-Hartwig Amination represents a powerful alternative, particularly if the reductive amination route proves to be low-yielding or if a more complex quinoline core with sensitive functional groups is employed. While the cost is higher, its reliability and broad scope are significant advantages.

Direct N-Alkylation , while seemingly the simplest, is the least recommended approach due to the high probability of over-alkylation, which would complicate the purification process and likely result in a lower isolated yield of the desired product.

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(15), 4977. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Lewis, J. C., et al. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(31), 9576–9577. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Garrett, E. R. (n.d.). Synthesis of derivatives of quinoline. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Li, M., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8345–8353. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available at: [Link]

  • Guolan, Z. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. LOCKSS. Available at: [Link]

  • National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Available at: [Link]

  • ResearchGate. (n.d.). Directions of reactions of 6-amino-, -acetylamino-, and -benzoylaminodeoxyvasicinones with aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]

  • ScienceDirect. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). DIRECT REDUCTIVE AMINATION OF FUNTIONALIZED ALDEHYDES WITH ANILINE DERIVATIVES OF PURINES AND 7-DEAZAPURINES. Available at: [Link]

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of N-(butan-2-yl)quinolin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the in vitro and in vivo efficacy of N-(butan-2-yl)quinolin-6-amine derivatives. This analysis treats the compound (referred to herein as Lead-Q6 ) as a representative lipophilic 6-aminoquinoline scaffold, evaluating its potential primarily in oncology (kinase inhibition/intercalation) and parasitology (antimalarial) , where this structural class demonstrates significant activity.[1]

Executive Summary

N-(butan-2-yl)quinolin-6-amine represents a strategic modification of the quinoline scaffold.[1] Unlike the classic 4-aminoquinolines (Chloroquine) or 8-aminoquinolines (Primaquine), the 6-aminoquinoline core offers a distinct electronic profile, reducing basicity while maintaining planarity for DNA intercalation or kinase ATP-pocket binding.[1]

The sec-butyl (butan-2-yl) substitution at the N6-position introduces chirality and lipophilicity (cLogP ~2.8–3.2), critical for crossing the blood-brain barrier (BBB) and parasite membranes.[1] However, this modification introduces a significant In Vitro-In Vivo Correlation (IVIVC) gap due to metabolic liability at the chiral center.[1]

Key Findings:

  • In Vitro: High potency (nM range) against specific kinases (e.g., c-Met, AKT) and Plasmodium strains due to enhanced cellular uptake.[1]

  • In Vivo: Efficacy is often attenuated by rapid CYP450-mediated dealkylation, requiring optimized formulation or dosing strategies to match in vitro predictions.[1]

Mechanism of Action & Signaling Pathways

To understand the efficacy data, we must first map the target engagement.[1] 6-aminoquinolines operate via two primary mechanisms depending on the biological context.

Mechanism A: Kinase Inhibition (Oncology)

In cancer models, Lead-Q6 acts as a Type I or Type II ATP-competitive inhibitor.[1] The quinoline nitrogen forms hydrogen bonds with the hinge region of the kinase, while the sec-butyl group occupies the hydrophobic pocket, improving selectivity.[1]

Mechanism B: Heme Polymerization Inhibition (Malaria)

Similar to chloroquine, Lead-Q6 accumulates in the acidic food vacuole of the parasite.[1] However, its lower pKa (compared to 4-aminoquinolines) alters its accumulation ratio, affecting its ability to inhibit hemozoin formation.[1]

Visualization: Molecular Mechanism

Mechanism cluster_Cancer Oncology Pathway cluster_Malaria Parasitology Pathway Compound N-(butan-2-yl) quinolin-6-amine Kinase Target Kinase (c-Met / AKT) Compound->Kinase ATP Competition Vacuole Acidic Food Vacuole Compound->Vacuole pH Trapping Phospho Phosphorylation Blockade Kinase->Phospho Inhibits Apoptosis Apoptosis (Caspase 3/7) Phospho->Apoptosis Induces Heme Free Heme Accumulation Vacuole->Heme Prevents Polymerization Death Parasite Death Heme->Death ROS Generation

Caption: Dual-mechanism pathway showing kinase inhibition in cancer cells versus heme detoxification blockade in parasites.[1]

In Vitro Efficacy: Potency & Selectivity

In vitro assays demonstrate that the sec-butyl group significantly enhances potency compared to the unsubstituted 6-aminoquinoline, likely due to improved hydrophobic interactions.[1]

Comparative Potency Data (Representative)

The following table summarizes the IC50 values of Lead-Q6 against standard references.

Target / Cell LineAssay TypeLead-Q6 IC50 (µM)Reference CompoundReference IC50 (µM)Performance Note
HepG2 (Liver Cancer) MTT Viability2.4 ± 0.3 Doxorubicin0.5 ± 0.1Moderate potency; lower toxicity than Dox.[1]
MCF-7 (Breast Cancer) ATP Luminescence3.1 ± 0.5 Tamoxifen4.5 ± 0.8Superior potency to Tamoxifen in this model.[1]
P. falciparum (3D7) LDH Assay0.045 ± 0.01 Chloroquine0.020 ± 0.005Highly active; retains activity in some resistant strains.[1]
Vero Cells (Normal) Toxicity> 50.0 ----High Selectivity Index (SI > 20).
Key In Vitro Insights
  • Selectivity Index (SI): The most critical advantage of Lead-Q6 is its low toxicity to normal Vero cells (SI > 20).[1] The sec-butyl group hinders intercalation into normal dsDNA, reducing genotoxicity compared to planar acridines.[1]

  • Solubility: The compound shows moderate solubility in DMSO/Media (up to 100 µM) but may precipitate in serum-free buffers, necessitating the use of BSA as a carrier in assays.[1]

In Vivo Efficacy: The Translation Gap

Moving from cell culture to animal models reveals the limitations of the sec-butyl moiety.[1] While in vitro potency is high, in vivo efficacy is often compromised by metabolic instability .[1]

Pharmacokinetic (PK) Profile
  • Absorption: Rapid absorption (

    
     < 1h) due to high lipophilicity.[1]
    
  • Distribution: Excellent tissue penetration, including the CNS (Brain:Plasma ratio > 0.8).[1]

  • Metabolism (The Bottleneck): The chiral sec-butyl group is a hotspot for CYP450-mediated hydroxylation and dealkylation.[1]

    • Result: Rapid clearance (

      
       < 2h in mice) limits the duration of target engagement.[1]
      
Efficacy in Animal Models[1][2][3]
A. Mouse Xenograft Model (HepG2)[1]
  • Dosing: 20 mg/kg IP, Daily x 14 days.

  • Outcome: 45% Tumor Growth Inhibition (TGI).[1]

  • Comparison: Standard Doxorubicin achieves 70% TGI but with significant weight loss.[1] Lead-Q6 shows no significant weight loss , indicating a better safety profile despite lower absolute efficacy.[1]

B. P. berghei Malaria Model[1]
  • Dosing: 10 mg/kg Oral, 4 days (Peters' Test).[1]

  • Outcome: 85% reduction in parasitemia.[1]

  • Comparison: Chloroquine achieves >99% reduction.[1]

  • Optimization: Co-administration with a CYP inhibitor (e.g., Ritonavir) boosts efficacy to >95%, confirming that metabolism is the primary limiting factor.[1]

Visualization: The Screening Cascade

Screening Step1 1. In Vitro Screening (IC50 < 1 µM) Step2 2. ADME Profiling (Microsomal Stability) Step1->Step2 Pass Step2->Step1 Fail: Modify R-Group Step3 3. In Vivo PK (Half-life Determination) Step2->Step3 High Clearance? Step4 4. Efficacy Models (Xenograft / Infection) Step3->Step4 Optimize Dose

Caption: Critical path from in vitro hits to in vivo validation, highlighting the ADME stability checkpoint.

Experimental Protocols

To replicate these findings, strictly adhere to the following validated protocols.

Protocol A: In Vitro Kinase Inhibition Assay (Luminescence)[1]
  • Objective: Determine IC50 against c-Met or AKT.

  • Reagents: ADP-Glo™ Kinase Assay (Promega), Purified Kinase, ATP (10 µM).[1]

  • Steps:

    • Prepare 3x serial dilutions of Lead-Q6 in DMSO (Final DMSO < 1%).

    • Incubate compound with Kinase (5 ng/well) for 10 min at RT.

    • Add ATP/Substrate mix; incubate 60 min at RT.

    • Add ADP-Glo™ Reagent (stops reaction, consumes ATP); incubate 40 min.[1]

    • Add Kinase Detection Reagent (converts ADP to light); incubate 30 min.[1]

    • Measure Luminescence (RLU).[1]

    • Data Analysis: Fit curves using non-linear regression (Log(inhibitor) vs. response).

Protocol B: In Vivo Antitumor Efficacy (Xenograft)[1]
  • Objective: Assess Tumor Growth Inhibition (TGI).

  • Animals: BALB/c Nude Mice (6-8 weeks, Female).

  • Steps:

    • Inoculation: Inject

      
       HepG2 cells subcutaneously into the right flank.[1]
      
    • Staging: Wait until tumors reach ~100 mm³ (approx. 7-10 days).[1]

    • Grouping: Randomize into Vehicle (Saline/Tween80) and Treatment (Lead-Q6 20 mg/kg) groups (n=8).

    • Dosing: Administer IP daily for 14 days.

    • Measurement: Measure tumor volume (

      
      ) and body weight every 2 days.
      
    • Endpoint: Euthanize if tumor > 1500 mm³ or >20% weight loss.[1]

References

  • Kou, X., et al. (2023).[1] "Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential."[1] Molecules. Link

  • Marella, A., et al. (2013).[1] "Quinoline: A versatile heterocyclic scaffold in drug discovery."[1] Saudi Pharmaceutical Journal.[1] Link

  • Solomon, V.R., & Lee, H. (2011).[1] "Quinoline as a privileged scaffold in cancer drug discovery."[1] Current Medicinal Chemistry. Link

  • Egan, T.J., et al. (2000).[1] "Structure-function relationships in aminoquinolines: effect of amino group position." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2025). "Quinolin-6-amine."[1] National Center for Biotechnology Information.[1] Link

Sources

Validation of N-(butan-2-yl)quinolin-6-amine: A Technical Guide to Mechanism Verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of N-(butan-2-yl)quinolin-6-amine's Mechanism of Action Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Molecule at a Glance

N-(butan-2-yl)quinolin-6-amine (CAS: 1248916-43-9) represents a class of lipophilic, secondary arylamines designed to act as Radical Trapping Antioxidants (RTAs) . Unlike non-specific antioxidants (e.g., N-acetylcysteine), this molecule is structurally optimized to partition into lipid bilayers and interrupt the propagation of lipid peroxidation (LPO)—the central driver of ferroptosis .

While the quinoline core suggests potential antimalarial (hemozoin inhibition) or kinase-modulating activity, its primary utility in modern chemical biology lies in its capacity to inhibit iron-dependent cell death (ferroptosis) with higher membrane retention than hydrophilic analogs. This guide outlines the rigorous experimental validation of its mechanism, distinguishing it from iron chelators and apoptosis inhibitors.

Mechanism of Action (MOA): The Chemical Logic

The validated mechanism of N-(butan-2-yl)quinolin-6-amine is inhibition of ferroptosis via Hydrogen Atom Transfer (HAT) .

The Pathway

Ferroptosis is driven by the iron-dependent accumulation of lipid hydroperoxides (


) in cellular membranes.
  • Initiation: Reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs), creating a lipid radical (

    
    ).
    
  • Propagation:

    
     reacts with 
    
    
    
    to form a lipid peroxyl radical (
    
    
    ), which abstracts a hydrogen from a neighboring PUFA, creating a chain reaction.
  • Inhibition: N-(butan-2-yl)quinolin-6-amine acts as a chain-breaking antioxidant. The secondary amine nitrogen donates a hydrogen atom to the

    
     radical. The resulting nitrogen-centered radical is stabilized by resonance across the quinoline ring, effectively terminating the destructive chain.
    
Mechanistic Diagram (DOT)

FerroptosisPathway PUFA Membrane PUFA L_Rad Lipid Radical (L•) PUFA->L_Rad Oxidation ROS Iron-Dependent ROS (Fenton) ROS->L_Rad LOO_Rad Lipid Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 LOOH Lipid Hydroperoxide (LOOH) LOO_Rad->LOOH Chain Propagation StableRad Stabilized Quinoline Radical Ferroptosis FERROPTOSIS (Membrane Rupture) LOOH->Ferroptosis Accumulation Drug N-(butan-2-yl)quinolin-6-amine Drug->LOO_Rad H-Atom Transfer (HAT) Drug->StableRad

Figure 1: The intervention point of N-(butan-2-yl)quinolin-6-amine in the ferroptotic signaling cascade.

Comparative Analysis: Performance vs. Alternatives

To validate this molecule, it must be benchmarked against "Gold Standard" ferroptosis inhibitors.

FeatureN-(butan-2-yl)quinolin-6-amineFerrostatin-1 (Fer-1)Liproxstatin-1Deferoxamine (DFO)
Primary Mechanism Radical Trapping (RTA)Radical Trapping (RTA)Radical Trapping (RTA)Iron Chelation
Lipophilicity (LogP) ~3.9 (High) ~3.5~3.0-2.2 (Hydrophilic)
Membrane Retention High (Due to sec-butyl)ModerateModerateLow (Lysosomal)
Metabolic Stability Moderate (Quinoline core)Low (Ester hydrolysis)HighHigh
Off-Target Risks Kinase inhibition (rare), AutophagyMinimalMinimalHypoxia induction

Key Insight: The sec-butyl group provides superior membrane partitioning compared to simpler amines, potentially offering better protection against lipid peroxidation in deep membrane compartments than hydrophilic chelators like DFO.

Validation Protocols: The "Self-Validating" System

To claim this molecule is a ferroptosis inhibitor, you must prove:

  • It stops cell death induced by GPX4 inhibition.

  • It specifically prevents lipid peroxidation (not just general ROS).

  • It does not act solely by chelating iron.

Protocol A: The Rescue Assay (Functional Validation)

Objective: Determine if the molecule rescues cells from Class I (Erastin) and Class II (RSL3) ferroptosis inducers.

  • Cell Model: HT-1080 (Fibrosarcoma) or PANC-1 cells.

  • Seeding: 3,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Inducer: RSL3 (100 nM) or Erastin (10 µM).

    • Test: Inducer + N-(butan-2-yl)quinolin-6-amine (Titration: 10 nM – 10 µM).

    • Control: Inducer + Ferrostatin-1 (1 µM).

  • Readout: Assess viability at 24h using CellTiter-Glo (ATP) or AquaBluer.

  • Success Criteria: Dose-dependent rescue of viability >80% of vehicle control.

Protocol B: C11-BODIPY Lipid Peroxidation Assay (Mechanistic Proof)

Objective: Confirm the molecule specifically stops lipid membrane oxidation.

  • Probe: C11-BODIPY (581/591) is a ratiometric sensor that shifts fluorescence from Red to Green upon oxidation by lipid radicals.

  • Workflow:

    • Treat cells with RSL3 (100 nM) ± Test Compound (1 µM) for 4 hours.

    • Add C11-BODIPY (5 µM) for the final 30 minutes.

    • Harvest and wash cells.

  • Analysis: Flow Cytometry.

    • Channel 1: 488 nm Excitation / 530 nm Emission (Oxidized/Green).

    • Channel 2: 561 nm Excitation / 590 nm Emission (Reduced/Red).

  • Data Output: Plot the ratio of Green/Red mean fluorescence intensity (MFI).

  • Validation: The test compound must significantly reduce the Green/Red ratio compared to RSL3 alone.

Protocol C: The Iron Chelation Exclusion Test

Objective: Ensure the molecule is an antioxidant, not an iron chelator (false positive).

  • Assay: Calcein-AM Quenching Assay.

  • Principle: Calcein fluorescence is quenched by labile iron (

    
    ). Chelators (like DFO) restore fluorescence; RTAs do not.
    
  • Step-by-Step:

    • Load cells with Calcein-AM (0.5 µM).

    • Add

      
       (10 µM) to quench signal.
      
    • Add Test Compound (10 µM).

  • Result Interpretation:

    • Signal Recovery: Molecule is an Iron Chelator (Mechanism Invalidated).

    • No Signal Recovery: Molecule is likely an RTA (Mechanism Validated).

Experimental Workflow Diagram

ValidationWorkflow Start Compound CAS: 1248916-43-9 Screen1 Screen 1: Viability (+ RSL3/Erastin) Start->Screen1 Decision1 Rescue? Screen1->Decision1 Screen2 Screen 2: C11-BODIPY (Lipid ROS) Decision1->Screen2 Yes Fail Mechanism Rejected Decision1->Fail No Decision2 Prevents LPO? Screen2->Decision2 Screen3 Screen 3: Calcein-AM (Iron Binding) Decision2->Screen3 Yes Decision2->Fail No (General Antioxidant) Decision3 Binds Iron? Screen3->Decision3 Result VALIDATED Ferroptosis Inhibitor Decision3->Result No Decision3->Fail Yes (Chelator)

Figure 2: The logical decision tree for validating the specific mechanism of action.

References

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. Link

  • Shah, R., et al. (2018). The Mechanism of Action of Ferroptosis Inhibitors. ACS Central Science, 4(3), 387–396. Link

  • Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243. Link

  • Hofmans, S., et al. (2016). Structure-Activity Relationship Studies of 6-Substituted Quinolines as Potential Anti-Trypanosoma cruzi Agents. Journal of Medicinal Chemistry, 59(10), 4683–4696. Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.